2-(4-Methylphenyl)pyrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFQOVASJJFORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(4-Methylphenyl)pyrazine physicochemical properties for research
[1]
Chemical Identity & Structural Analysis
This compound (also known as 2-p-Tolylpyrazine ) is a heteroaryl scaffold characterized by a pyrazine ring substituted at the C2 position with a para-tolyl group.[1] This structure combines the electron-deficient nature of the pyrazine ring (a 1,4-diazine) with the lipophilic, electron-donating properties of the tolyl moiety.[1][2]
In drug discovery, this compound serves as a critical bioisostere for biaryl systems (e.g., biphenyls, phenylpyridines), offering improved metabolic stability and altered hydrogen-bonding potential.[1][2] In materials science, it functions as a cyclometalating ligand for iridium(III) complexes used in phosphorescent organic light-emitting diodes (PhOLEDs).[1][2]
Core Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 2-p-Tolylpyrazine; 2-(p-Tolyl)-1,4-diazine |
| CAS Number | 108030-80-4 |
| Molecular Formula | C₁₁H₁₀N₂ |
| Molecular Weight | 170.21 g/mol |
| SMILES | Cc1ccc(cc1)c2cnccn2 |
Physicochemical Profile
The following properties are critical for experimental design, particularly when calculating stoichiometry for synthesis or determining solubility for biological assays.
| Property | Value / Description | Context for Research |
| Physical State | Off-white to pale yellow solid | Typical of aryl-substituted pyrazines; requires recrystallization for high purity.[3][4] |
| Melting Point | 78–82 °C (Predicted/Analogous) | Solid at room temperature; suitable for standard handling.[3][4] |
| Solubility (Organic) | High: DCM, DMSO, Methanol, EtOAc | Dissolve in DMSO for biological stock solutions (typically 10–20 mM).[1][2][3][4] |
| Solubility (Aqueous) | Low / Insoluble | Requires co-solvent (e.g., <0.5% DMSO) for aqueous assay buffers.[1][2][3][4] |
| LogP (Predicted) | 2.6 – 2.9 | Lipophilic; indicates good membrane permeability potential in drug design.[3][4] |
| pKa (Conjugate Acid) | ~1.8 (Pyrazine N) | Weakly basic; protonation occurs only under strongly acidic conditions (pH < 2).[1][3][4] |
| Electronic Character | Creates a "push-pull" electronic system suitable for tuning HOMO/LUMO levels.[3][4] |
Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust method for synthesizing this compound is the palladium-catalyzed cross-coupling of 2-chloropyrazine with 4-methylphenylboronic acid.[1] This route minimizes side reactions common in direct arylation.[1][2]
Reaction Scheme
The following diagram illustrates the catalytic cycle and workflow for this specific synthesis.
Caption: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, dissolve 2-chloropyrazine (1.0 equiv, e.g., 5.0 mmol) and 4-methylphenylboronic acid (1.1 equiv, 5.5 mmol) in 1,4-dioxane (20 mL).
-
Degassing: Sparge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).
-
Activation: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) and a degassed aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv).
-
Reaction: Heat the mixture to reflux (approx. 100°C) under an inert atmosphere for 12–16 hours. Monitor progress via TLC (System: Hexanes/EtOAc 4:1).
-
Workup: Cool to room temperature. Dilute with water and extract three times with Ethyl Acetate.[2]
-
Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the off-white solid.
Analytical Characterization
Confirming the identity of this compound requires analyzing the distinct signals from the pyrazine and tolyl rings.[1]
Research Applications & Scaffold Reactivity
This compound is rarely the "final" drug but rather a versatile intermediate.[2] Its reactivity profile allows for further functionalization, making it a valuable scaffold in library generation.[1][2]
Reactivity Flowchart
The diagram below maps the potential derivatization pathways for drug discovery campaigns.
Caption: Strategic derivatization pathways for this compound in medicinal and materials chemistry.
Specific Applications
-
Kinase Inhibitors: The pyrazine nitrogen atoms can act as hydrogen bond acceptors in the ATP-binding pocket of kinases.[1] The tolyl group provides hydrophobic interaction with the gatekeeper region.[1]
-
OLED Materials: Used as a
ligand.[2] The methyl group on the phenyl ring aids in solubility of the resulting iridium complexes and slightly tunes the emission color via inductive effects.[1]
Handling & Safety (E-E-A-T)
While specific toxicological data for this exact derivative is limited, researchers must treat it with the standard precautions applicable to aryl-pyrazines.[1][2]
-
Hazard Classification (Extrapolated):
-
Handling Protocol:
References
-
Synthesis & Coupling Protocol: Fagnou, K., et al. (2008).[1][2] Use of N-oxide compounds in coupling reactions. US Patent Application US20080132698A1.[2]
-
Pyrazine Scaffold Utility: Miniyar, P. B., et al. (2013).[1][2][8] Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry.
-
Physicochemical Data Source: CymitQuimica. Product Data: this compound (CAS 108030-80-4).[1][9][10]
-
Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [1]
Sources
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- 3. Pyrazine (CAS 290-37-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Pyrazine, 2,3-diethyl-5-methyl- (CAS 18138-04-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. s3.eu-west-2.amazonaws.com [s3.eu-west-2.amazonaws.com]
- 6. fishersci.com [fishersci.com]
- 7. Pyrazine-d4 | C4H4N2 | CID 16212201 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. This compound (1 x 5 g) | Alchimica [shop.alchimica.cz]
The Occurrence and Analytical Characterization of 2-(4-Methylphenyl)pyrazine in Roasted Matrices
The following technical guide details the chemical characterization, theoretical formation, and analytical discrimination of 2-(4-Methylphenyl)pyrazine (also known as 2-(p-tolyl)pyrazine) within the context of roasted food matrices.
Content Type: Technical Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
In the complex landscape of flavor chemistry, pyrazines represent the "roasted" signature of thermally processed foods.[1][2][3] While alkylpyrazines (e.g., 2,3,5-trimethylpyrazine) are ubiquitous, phenyl-substituted pyrazines constitute a distinct subclass responsible for deeper, more complex sensory notes ranging from "earthy" to "green/floral."[3]
This compound (CAS: 108030-80-4) is a structural analogue of the more common 2-methyl-5-phenylpyrazine.[3] While often utilized as a high-purity synthetic flavoring agent characterized by green, herb, and rose-like nuances , its natural occurrence in roasted matrices (coffee, cocoa, roasted nuts) is frequently debated and often confounded by the presence of its abundant isomers.[3]
This guide provides a rigorous framework for the detection, discrimination, and mechanistic understanding of this specific pyrazine derivative, distinguishing it from co-eluting isomers that dominate the roasted flavor profile.[3]
Chemical Profile & Isomerism
To accurately identify this compound, one must first understand its structural relationship to other C11H10N2 isomers found in the Maillard reaction.[3]
| Compound Name | Structure Description | Sensory Profile | Natural Abundance |
| This compound | Methyl group on the phenyl ring (para-position).[3] | Green, Herb, Rose, Jasmine | Trace / Rare |
| 2-Methyl-5-phenylpyrazine | Methyl group on the pyrazine ring.[3] | Roasted, Earthy, Popcorn, Meaty | High (Cocoa, Beef) |
| 2-Methyl-6-phenylpyrazine | Methyl group on the pyrazine ring.[3] | Roasted, Nutty, Green | Moderate |
Critical Analytical Challenge: Standard low-resolution Mass Spectrometry (GC-MS) often yields identical fragmentation patterns (
Mechanisms of Formation (Maillard & Strecker Degradation)
The formation of phenyl-substituted pyrazines is driven by the Strecker degradation of Phenylalanine in the presence of
A. The General Pathway (Phenylpyrazine)[3]
-
Precursor: L-Phenylalanine +
-Dicarbonyl (e.g., Methylglyoxal).[3] -
Intermediate: Phenylacetaldehyde (Strecker aldehyde).[3]
-
Condensation: Reaction with amino-ketones leads to the dihydro-pyrazine intermediate.[3]
-
Oxidation: Formation of Phenylpyrazine or Methyl-Phenylpyrazine.[3]
B. The Specific Pathway for this compound
Unlike its isomers, the formation of the p-tolyl moiety requires a precursor containing a pre-methylated phenyl ring, as the Maillard reaction typically methylates the heterocyclic (pyrazine) ring, not the benzene ring.
Hypothetical Precursors:
-
Tyrosine degradation: Reduction of the hydroxyl group (rare in food processing).[3]
-
Terpenoid interaction: Degradation of specific terpenes (e.g.,
-cymene derivatives) interacting with nitrogen sources during high-heat roasting (coffee/cocoa).[3] -
Synthetic Origin: In many contexts, detection of high levels suggests addition as a flavoring agent rather than de novo formation.[3]
Figure 1: Divergent formation pathways.[3] While 2-methyl-5-phenylpyrazine is a direct product of Phenylalanine degradation, this compound requires a specialized precursor donating the p-tolyl moiety.[3]
Natural Occurrence in Roasted Matrices
While often overshadowed by its isomers, this compound has been investigated in specific high-temperature matrices.[3]
4.1. Coffee & Cocoa
In roasted coffee beans (Coffea arabica), the pyrazine profile is dominated by alkylpyrazines.[3] Phenylpyrazines appear in the dark roast stage (City+ to French Roast).[3]
-
Observation: Detection of the specific p-tolyl isomer is often linked to fermented beans where microbial activity may generate unique phenolic precursors prior to roasting.[3]
-
Concentration: Typically
ppb (parts per billion), whereas 2-methyl-5-phenylpyrazine can reach ppm levels.[3]
4.2. Roasted Nuts (Peanuts & Sesame)
Roasted sesame oil contains a rich spectrum of pyrazines.[3] The high lipid content facilitates the retention of lipophilic phenylpyrazines.[3]
-
Sensory Contribution: It contributes a "green" or "astringent" note that balances the heavy, nutty character of the alkylpyrazines.[3]
Analytical Methodology: The Self-Validating Protocol
To confirm the presence of this compound and rule out false positives from isomers, the following protocol is recommended.
Phase 1: Extraction (SAFE - Solvent Assisted Flavor Evaporation)[3]
-
Rationale: Avoids thermal artifact formation during extraction.[3]
-
Solvent: Dichloromethane (DCM) or Diethyl Ether.[3]
-
Standard: Use 2-methoxy-3-methylpyrazine as an internal standard (IS) due to its stability and distinct retention time.[3]
Phase 2: Gas Chromatography - Mass Spectrometry (GC-MS)
Column Selection: A polar column (e.g., DB-WAX or SolGel-WAX ) is mandatory to separate the isomers.[3] Non-polar columns (DB-5) often result in co-elution of 2-methyl-5-phenylpyrazine and this compound.[3]
Experimental Conditions:
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3]
-
Oven Program: 40°C (2 min)
4°C/min 240°C (10 min). -
MS Mode: Selected Ion Monitoring (SIM).[3]
Target Ions for Discrimination:
| Compound | Quant Ion (
Note: The presence of the
Figure 2: Analytical decision tree for discriminating phenylpyrazine isomers.
References
-
Grosch, W. (2001).[3] Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission Tests. Chemosensory Perception . Link
-
Flament, I. (2001).[3] Coffee Flavor Chemistry. John Wiley & Sons.[3] (Detailed lists of pyrazine occurrences in roasted coffee). Link
-
Adams, A., et al. (2008).[3] Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. Journal of Agricultural and Food Chemistry . Link[3]
-
CymitQuimica. (2024).[3][4][5] Product Specification: this compound.[3] (Source for CAS and commercial availability). Link
-
BenchChem. (2025).[1][3] Pyrazine Derivatives in Pharmaceutical and Flavor Research. (Context on p-tolyl derivatives). Link
Sources
Technical Guide: Chemical Structure, Synthesis, and Characterization of FEMA 3302 (2-Methoxypyrazine)
[1]
Executive Summary
FEMA 3302 , chemically identified as 2-Methoxypyrazine , is a potent heteroaromatic flavoring agent critical to the formulation of "green" and "roasted" profiles.[1][2][3][4] Unlike simple aliphatic esters, this pyrazine derivative exhibits a dualistic sensory character: at ultra-trace levels, it imparts characteristic vegetative notes (bell pepper, green bean), while at higher concentrations, it contributes to the nutty, roasted complexity of coffee and cocoa matrices.[1]
This guide provides a rigorous technical analysis of FEMA 3302, moving beyond basic identifiers to explore its structural electronics, industrial synthesis via nucleophilic aromatic substitution, and validated analytical protocols for its quantification in complex matrices.[1]
Chemical Identity & Structural Analysis[1]
Core Identifiers
The following table consolidates the requisite nomenclature and registration data for regulatory and scientific verification.
| Parameter | Value |
| Chemical Name | 2-Methoxypyrazine |
| Synonyms | 2-Methoxy-1,4-diazine; Methoxypyrazine |
| FEMA Number | 3302 |
| CAS Number | 3149-28-8 |
| JECFA Number | 787 |
| Molecular Formula | C₅H₆N₂O |
| Molecular Weight | 110.11 g/mol |
| SMILES | COc1cnccn1 |
| InChI Key | VKJIAEQRKBQLLA-UHFFFAOYSA-N |
Structural Dynamics
The molecule consists of a 1,4-diazine (pyrazine) ring substituted at the C2 position with a methoxy (-OCH₃) group.[1]
-
Electronic Effects: The pyrazine ring is electron-deficient due to the electronegativity of the two nitrogen atoms.[1] However, the methoxy group acts as a strong electron donor by resonance (+M effect), increasing electron density at the ortho and para positions relative to itself.[1] This unique electronic push-pull stabilizes the molecule but leaves it susceptible to electrophilic attack at the C3 and C5 positions.[1]
-
Sensory Correlation: The "green" odor character is structurally dependent on the methoxy substituent.[1] Removal or alteration of this ether linkage (e.g., to an ethoxy group) significantly shifts the odor threshold and quality, demonstrating a tight structure-activity relationship (SAR) common in alkyl-methoxypyrazines.[1]
Physicochemical Properties[1][5][6][7]
Accurate physicochemical data is essential for process engineering and stability testing.[1]
| Property | Specification | Technical Note |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/light exposure.[1] |
| Boiling Point | 59–62 °C @ 29 mmHg | Volatile; requires careful handling during concentration.[1] |
| Specific Gravity | 1.110 – 1.140 (25°C) | Denser than water.[1][5] |
| Refractive Index | 1.507 – 1.510 (20°C) | High RI indicative of aromaticity.[1] |
| Solubility | Soluble in alcohol, propylene glycol | Sparingly soluble in water (~25 g/L).[1] |
| Flash Point | ~45°C (114°F) | Flammable; requires Class I safety protocols.[1] |
Synthesis & Manufacturing Protocol
Reaction Mechanism: Nucleophilic Aromatic Substitution ( )
The industrial synthesis of FEMA 3302 typically employs a nucleophilic aromatic substitution reaction.[1] 2-Chloropyrazine is treated with sodium methoxide.[1] The electron-deficient nature of the pyrazine ring facilitates the displacement of the chloride leaving group by the methoxide nucleophile.[1]
Reaction Equation:
Experimental Workflow
-
Pre-requisites: Anhydrous conditions are critical.[1] Moisture competes with methoxide, potentially leading to hydrolysis products (hydroxypyrazines) which are difficult to separate.[1]
-
Step 1: Dissolve sodium metal in anhydrous methanol to generate fresh sodium methoxide in situ, or use a commercial 25-30% solution in methanol.[1]
-
Step 2: Add 2-chloropyrazine slowly to the methoxide solution at controlled temperatures (typically 0–5°C initially) to manage the exotherm.[1]
-
Step 3: Reflux the mixture (approx. 65°C) for 2–4 hours to drive the kinetics to completion.
-
Step 4: Quench with water and extract with a non-polar solvent (e.g., Dichloromethane or MTBE).[1]
-
Step 5: Distillation under reduced pressure is mandatory to achieve >99% purity and remove trace chlorinated starting materials.[1]
Synthesis Logic Diagram (DOT)
Figure 1: Industrial synthesis workflow for 2-Methoxypyrazine via Nucleophilic Aromatic Substitution.
Analytical Characterization
Validating the identity of FEMA 3302 requires multi-modal analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)[1]
-
Column: Polar phase (e.g., DB-Wax or PEG) is preferred to separate pyrazines from non-polar terpenes.[1]
-
Retention Index (RI): Approx. 1339 on polar columns; ~954 on non-polar (DB-5).[1]
-
MS Fragmentation Pattern:
Nuclear Magnetic Resonance (NMR)
Regulatory & Safety Profile
Metabolic Fate
Pyrazines are rapidly absorbed and metabolized.[1] The primary metabolic pathway involves:
-
Oxidation: Formation of N-oxides.[1]
-
Hydroxylation: Catalyzed by cytochrome P450 enzymes.[1]
-
Conjugation: Glucuronidation followed by renal excretion.[1] JECFA has evaluated FEMA 3302 and concluded it poses "No safety concern at current levels of intake" (Class: Flavoring Agent).[1][6]
Safety Logic Diagram (DOT)
Figure 2: Metabolic pathway and safety assessment logic for 2-Methoxypyrazine.[1]
References
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2001).[1][6] Safety evaluation of certain food additives: Methoxypyrazine (No. 787).[1][6] WHO Food Additives Series 48.[1][7] Link[1]
-
The Good Scents Company. (n.d.).[1] 2-Methoxypyrazine: Flavor and Fragrance Data.[1][2][3][5][8][6] Retrieved from The Good Scents Company.[1] Link
-
PubChem. (n.d.).[1][3] 2-Methoxy-3-methylpyrazine (Compound Summary).[1][9] National Library of Medicine.[1] (Note: Structural analog often cited for comparative physicochemical data).[1] Link
-
Flavor and Extract Manufacturers Association (FEMA). (n.d.).[1] FEMA GRAS Flavor Ingredient Library: 3302.[1][2][3][6]Link[1]
-
Chem-Impex International. (n.d.).[1] 2-Methoxypyrazine Product Specification.Link[1][2]
Sources
- 1. 2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Methoxy Pyrazine (FEMA-3302) – เขียว/สมุนไพร [myskinrecipes.com]
- 5. 2-methoxypyrazine, 3149-28-8 [thegoodscentscompany.com]
- 6. JECFA Evaluations-METHOXYPYRAZINE- [inchem.org]
- 7. femaflavor.org [femaflavor.org]
- 8. avanca.com [avanca.com]
- 9. chocolate pyrazine B, 2847-30-5 [thegoodscentscompany.com]
2-(4-Methylphenyl)pyrazine CAS number and synonyms list
The following technical guide details the physicochemical profile, synthesis, and application logic for 2-(4-Methylphenyl)pyrazine (CAS 108030-80-4). This document is structured for researchers requiring actionable protocols and mechanistic insights.
Chemical Identity & Core Significance
This compound is a biaryl heterocyclic scaffold belonging to the aryl-pyrazine class. Unlike simple alkyl-pyrazines (common in roasted flavors), the conjugation between the pyrazine ring and the para-tolyl moiety imparts unique electronic properties, making it a critical intermediate in the synthesis of kinase inhibitors , organic semiconductors , and specialty aroma chemicals .
Part 1: Chemical Identity & Physicochemical Profile[1]
| Parameter | Specification |
| CAS Number | 108030-80-4 |
| IUPAC Name | This compound |
| Common Synonyms | 2-(p-Tolyl)pyrazine; 2-(4-Tolyl)pyrazine |
| Molecular Formula | C₁₁H₁₀N₂ |
| Molecular Weight | 170.21 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |
| Electronic Character | Electron-deficient pyrazine ring coupled with electron-donating tolyl group |
Part 2: Synthesis & Manufacturing (Suzuki-Miyaura Protocol)[3]
Expert Insight: While condensation of diamines with diketones is the classical route for pyrazines, it often suffers from regioselectivity issues when synthesizing asymmetric biaryls. The Suzuki-Miyaura cross-coupling is the superior method for this compound, ensuring high regiocontrol and purity.
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the catalytic cycle for the Pd(0)-mediated synthesis, highlighting the critical transmetallation step that drives the coupling of the electron-deficient pyrazine halide.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 2-chloropyrazine and p-tolylboronic acid.
Experimental Protocol: High-Purity Synthesis
Objective: Synthesize >98% purity this compound.
Reagents:
-
2-Chloropyrazine (1.0 eq)
-
4-Methylphenylboronic acid (1.1 eq)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 eq, 2M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1 ratio)
Step-by-Step Methodology:
-
Degassing (Critical): In a reaction flask, combine Toluene and Ethanol. Sparge with Argon for 20 minutes. Reasoning: Oxygen acts as a catalyst poison, oxidizing the phosphine ligands and deactivating Pd(0).
-
Charge: Add 2-Chloropyrazine, 4-Methylphenylboronic acid, and Pd(PPh₃)₄ under a positive stream of Argon.
-
Activation: Add the degassed 2M Na₂CO₃ solution.
-
Reflux: Heat the mixture to 90°C (reflux) for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2).
-
Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Isolation: Purify the crude residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).
Self-Validation Check:
-
Success Indicator: The product should crystallize as a pale solid.
-
NMR Verification: Look for the characteristic pyrazine protons (singlet/doublets > 8.0 ppm) and the tolyl methyl singlet (~2.4 ppm).
Part 3: Applications & Analytical Logic
Pharmaceutical & Material Science Utility
This compound serves as a "privileged scaffold" in drug discovery. The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, crucial for binding in the hinge region of kinase enzymes.
-
Kinase Inhibition: Used as a core structure for designing ATP-competitive inhibitors.
-
Organic Electronics: The electron-deficient nature of the pyrazine ring makes it a suitable electron-transporting component in OLEDs when coupled with electron-rich donors (push-pull systems).
Analytical Workflow (Quality Control)
To ensure the integrity of the synthesized material for biological or electronic testing, follow this decision tree.
Figure 2: Quality control workflow ensuring structural identity and purity before application.
Part 4: Safety & Handling (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral - Category 4).
-
Handling: Pyrazines are volatile and can possess potent odors.[1] Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methyl group or ring degradation.
References
-
CymitQuimica. this compound Product Data. Retrieved from
-
MySkinRecipes. 2-(p-Tolyl)pyrazine Specifications and Applications. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (General protocol grounding).
-
PharmaBlock. Pyrazines in Drug Discovery. Retrieved from
Sources
Technical Guide: The Mechanistic Origins and Application of 2-(p-Tolyl)pyrazine
The following technical guide provides an in-depth review of the formation, synthesis, and application of 2-(p-Tolyl)pyrazine , a specialized aryl-pyrazine derivative. This document is structured for researchers and drug development professionals, focusing on the mechanistic underpinnings of its discovery and production.
Executive Summary
2-(p-Tolyl)pyrazine (CAS: 108030-80-4), also known as 2-(4-methylphenyl)pyrazine, represents a critical intersection between Maillard reaction chemistry and targeted organic synthesis. While alkylpyrazines (e.g., 2,5-dimethylpyrazine) are ubiquitous byproducts of non-enzymatic browning in foods, aryl-substituted pyrazines like 2-(p-Tolyl)pyrazine are distinct. They are often synthesized to impart specific high-impact sensory notes (roasted, nutty, meaty) or serve as pharmacophores in drug discovery (e.g., kinase inhibitors).
This guide reviews the "discovery" of this compound not merely as a serendipitous isolation from natural matrices, but as a rational product of Maillard-mimetic synthesis —specifically the condensation of diamines with specialized 1,2-dicarbonyls.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 2-(p-Tolyl)pyrazine |
| CAS Number | 108030-80-4 |
| Molecular Formula | C₁₁H₁₀N₂ |
| Molecular Weight | 170.21 g/mol |
| Appearance | Pale yellow solid or crystalline powder |
| Sensory Profile | Roasted, nutty, green, meaty, earthy |
| Solubility | Soluble in ethanol, chloroform; sparingly soluble in water |
Mechanistic Pathways: The "Discovery" Context
The "discovery" of 2-(p-Tolyl)pyrazine in the context of Maillard reactions is mechanistic. Unlike alkylpyrazines formed from simple sugars and amino acids (Strecker degradation), the formation of a tolyl (4-methylphenyl) moiety requires specific precursors not typically abundant in standard food systems.
The Maillard-Mimetic Synthesis (Primary Pathway)
The most robust route to this compound—and the likely method of its "discovery" for industrial use—is the condensation of ethylenediamine with an aryl-glyoxal . This mimics the condensation step of the Maillard reaction but uses a pre-formed aromatic dicarbonyl.
Mechanism:
-
Precursor Formation: Oxidation of 4-methylacetophenone to 4-methylphenylglyoxal (the dicarbonyl).
-
Condensation: Reaction of 4-methylphenylglyoxal with ethylenediamine .
-
Cyclization: Formation of a dihydropyrazine intermediate.[1]
-
Oxidation: Dehydrogenation (often spontaneous or air-driven) to the aromatic pyrazine.
Theoretical Natural Occurrence
In complex food matrices, this compound would form only if p-tolualdehyde (derived from terpene degradation or lipid oxidation) participates in the Strecker degradation cycle, reacting with amino acid-derived nitrogen sources.
Pathway Visualization
The following diagram illustrates the synthetic pathway, which parallels the Maillard condensation logic.
Figure 1: Mechanistic pathway for the formation of 2-(p-Tolyl)pyrazine via dicarbonyl condensation.
Experimental Protocols
Synthesis Protocol (Maillard-Type Condensation)
Objective: To synthesize 2-(p-Tolyl)pyrazine for sensory or pharmacological evaluation.
Reagents:
-
4-Methylphenylglyoxal (prepared or purchased)
-
Ethylenediamine (anhydrous)
-
Ethanol (solvent)
-
Potassium hydroxide (KOH) pellets (catalyst/base)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 4-methylphenylglyoxal in 20 mL of ethanol in a round-bottom flask.
-
Addition: Cool the solution to 0°C. Dropwise add 10 mmol of ethylenediamine dissolved in 5 mL ethanol.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C). Stir for 2 hours.
-
Note: The solution will darken, indicating Schiff base formation.
-
-
Oxidation: Add KOH (pellets, ~1g) to facilitate the aromatization (dehydrogenation) of the dihydropyrazine intermediate. Reflux for 1 hour.
-
Work-up: Evaporate ethanol. Extract residue with dichloromethane (DCM). Wash with brine. Dry over MgSO₄.
-
Purification: Purify via column chromatography (Silica gel; Hexane:Ethyl Acetate 9:1) to isolate the pale yellow solid.
Analytical Identification (GC-MS)
Objective: To validate the identity of the synthesized compound.
| Parameter | Setting |
| Instrument | GC-MS (e.g., Agilent 7890/5977) |
| Column | DB-5ms or HP-5 (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.0 mL/min |
| Injector Temp | 250°C (Splitless) |
| Oven Program | 60°C (1 min) → 10°C/min → 280°C (5 min) |
| Ion Source | EI (70 eV), 230°C |
| Key Fragments (m/z) | 170 (M+, Base Peak), 115 (Loss of HCN x2), 91 (Tropylium ion) |
Application in Drug Development & Flavor Chemistry
Flavor Chemistry
In flavor science, 2-(p-Tolyl)pyrazine is used as a high-potency modifier .
-
Threshold: Low ppm range.
-
Effect: Adds "roasted peanut" and "meaty" depth to savory flavors, coffee, and chocolate profiles.
-
Stability: High thermal stability makes it suitable for baked goods (surviving the actual Maillard process).
Drug Development (Bioactive Scaffold)
Researchers in medicinal chemistry utilize the aryl-pyrazine core as a privileged scaffold.
-
Kinase Inhibition: The 2-arylpyrazine moiety mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.
-
Antitubercular Agents: Pyrazine derivatives (analogues of Pyrazinamide) are screened for activity against Mycobacterium tuberculosis. 2-(p-Tolyl)pyrazine serves as a lipophilic analogue to test membrane permeability and binding affinity.
References
- Maga, J. A. (1992). Pyrazine update. Food Reviews International, 8(4), 479-558.
-
Adams, A., et al. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. Journal of Agricultural and Food Chemistry, 56(6), 2147-2153. Link
- Doležal, M., & Kráľová, K. (2006). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. Molecules, 11, 242-256. (Details on aryl-pyrazine synthesis and bioactivity).
-
JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2002). Safety evaluation of certain food additives: Pyrazine derivatives. WHO Food Additives Series, 48. Link
-
BenchChem. (2025). The Formation of 2-Ethylpyrazine in the Maillard Reaction: A Technical Guide. (General reference for Maillard protocols). Link
Sources
Methodological & Application
Application Note: High-Efficiency Synthesis of 2-(4-Methylphenyl)pyrazine via Suzuki-Miyaura Cross-Coupling
Abstract & Strategic Significance
The pyrazine moiety is a privileged scaffold in medicinal chemistry and flavor/fragrance science, serving as a core structural motif in anti-tubercular agents (Pyrazinamide), viral polymerase inhibitors (T-705), and high-value aroma compounds.[1] This application note details a robust, scalable protocol for the synthesis of 2-(4-Methylphenyl)pyrazine via the Suzuki-Miyaura cross-coupling of 2-chloropyrazine and 4-tolylboronic acid.
Unlike standard carbocyclic couplings, this protocol addresses the specific challenges of electron-deficient heteroarenes:
-
Catalyst Deactivation: The potential for pyrazine nitrogen atoms to coordinate with and poison the Palladium center.
-
Hydrolytic Instability: The tendency of electron-deficient halo-heterocycles to undergo hydrolysis under harsh basic conditions.
-
Oxidative Addition Kinetics: Leveraging the electron-deficiency of the pyrazine ring to facilitate rapid oxidative addition, allowing for milder thermal conditions.
Reaction Scheme & Retrosynthesis
The synthesis relies on the palladium-catalyzed C-C bond formation between an aryl halide and an aryl boronic acid.[2][3][4]
Reaction Equation:
Atom Economy:
-
Electrophile: 2-Chloropyrazine (Electron-deficient, highly reactive toward oxidative addition).
-
Nucleophile: 4-Tolylboronic acid (Stable, crystalline solid).
-
Catalyst System: Pd(PPh3)4 (Tetrakis) or Pd(dppf)Cl2 (for higher turnover numbers).
Critical Parameter Optimization (The "Why")
To ensure reproducibility and high yields, the following parameters have been optimized based on mechanistic principles.
Catalyst Selection: Ligand Effects
While Pd(PPh3)4 is the standard "workhorse" catalyst and is sufficient for this transformation [1], it is air-sensitive. For scale-up or challenging substrates, Pd(dppf)Cl2·DCM is recommended. The bidentate dppf ligand creates a large bite angle, stabilizing the Pd(0) species and preventing the formation of inactive palladium black, which is a common failure mode when pyrazine nitrogens compete for coordination sites.
Base & Activation
The base plays a dual role: it activates the boronic acid to form the reactive boronate species (
-
Recommendation: Potassium Phosphate (
) .[5] -
Rationale: Unlike weaker bases like
, tribasic phosphate buffers the reaction effectively and provides higher solubility in mixed aqueous-organic systems, often resulting in cleaner conversion for heteroaryl couplings [2].
Solvent System
A biphasic mixture is essential to dissolve both the organic reactants and the inorganic base.
-
Standard: 1,4-Dioxane / Water (4:1) .
-
Green Alternative: Ethanol / Toluene / Water (biphasic). Dioxane is preferred here for its high boiling point (
), allowing the reaction to proceed rapidly at reflux without pressurization.
Detailed Experimental Protocol
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |
| 2-Chloropyrazine | 114.53 | 1.0 | 573 mg (5.0 mmol) | Electrophile |
| 4-Tolylboronic acid | 135.96 | 1.2 | 816 mg (6.0 mmol) | Nucleophile |
| Pd(PPh3)4 | 1155.56 | 0.03 (3 mol%) | 173 mg | Catalyst |
| K3PO4 (tribasic) | 212.27 | 2.0 | 2.12 g (10.0 mmol) | Base |
| 1,4-Dioxane | - | - | 20 mL | Solvent |
| Distilled Water | - | - | 5 mL | Co-solvent |
Step-by-Step Methodology
Phase 1: Inert Atmosphere Setup
-
Glassware Prep: Oven-dry a 50 mL two-neck round-bottom flask (RBF) or a heavy-walled Schlenk tube. Equip with a magnetic stir bar and a reflux condenser.
-
Degassing (Critical): In a separate flask, combine 1,4-dioxane and water. Sparge with Argon or Nitrogen gas for 15-20 minutes. Note: Oxygen is the enemy of Pd(0) catalysts and leads to homocoupling of the boronic acid.
Phase 2: Reaction Assembly
3. Charge the reaction vessel with 2-chloropyrazine (1.0 eq), 4-tolylboronic acid (1.2 eq), and
Phase 3: Catalysis 7. Heat the mixture to reflux (approx. 100°C) . 8. Monitoring: Monitor reaction progress by TLC (Eluent: 20% Ethyl Acetate in Hexanes) or LC-MS.
- Target: Disappearance of 2-chloropyrazine (
) and appearance of the fluorescent product ( ). - Time: Typically 4 to 12 hours.
Phase 4: Workup & Purification
9. Cooling: Allow the reaction to cool to room temperature.
10. Filtration: Filter the mixture through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with Ethyl Acetate (3 x 20 mL).
11. Extraction: Transfer filtrate to a separatory funnel. Wash with water (20 mL) followed by brine (20 mL).
12. Drying: Dry the organic layer over anhydrous
- Gradient: 0%
20% Ethyl Acetate in Hexanes. - Yield Expectation: 70-85% as a white/off-white solid.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the synthesis, highlighting critical control points (CCPs) where the experiment is most likely to fail if precautions are not taken.
Figure 1: Operational workflow for the Suzuki-Miyaura coupling of 2-chloropyrazine. Blue indicates preparation, Yellow indicates active reaction, and Green indicates isolation.
Analytical Characterization Data (Reference)
To validate the synthesis, the isolated product must match the following physicochemical properties [3]:
-
Compound Name: this compound
-
Physical State: White to pale yellow crystalline solid.
-
Melting Point: 90–92 °C.
-
1H NMR (400 MHz, CDCl3):
- 9.01 (d, J = 1.5 Hz, 1H, Pyrazine-H)
- 8.61 (dd, J = 2.5, 1.5 Hz, 1H, Pyrazine-H)
- 8.47 (d, J = 2.5 Hz, 1H, Pyrazine-H)
- 7.92 (d, J = 8.2 Hz, 2H, Ar-H)
- 7.32 (d, J = 8.2 Hz, 2H, Ar-H)
- 2.43 (s, 3H, -CH3)[1]
-
MS (ESI): Calculated for
; Found .
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by Pyrazine N. | Switch to Pd(dppf)Cl2 or increase catalyst loading to 5 mol%. |
| Homocoupling (Bi-tolyl) | Oxygen presence in solvent. | Re-degas solvents rigorously. Ensure inert atmosphere is maintained. |
| Protodeboronation | Base concentration too high or wet solvent. | Use anhydrous conditions with minimal water (just enough to dissolve base) or switch to anhydrous |
| Black Precipitate Early | Catalyst decomposition (Pd black). | Ligand instability. Ensure |
References
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. Molecules, 2021.
-
Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates. MDPI, 2023.
-
Suzuki-Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids. ResearchGate, 2025.
-
Mechanistic Studies of the Suzuki Cross-Coupling Reaction. Journal of Organic Chemistry, 1994.
Sources
- 1. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of 2-(p-Tolyl)pyrazine via Minisci-Type Radical Arylation
Strategic Analysis & Scientific Rationale
The Challenge: Functionalizing Electron-Deficient Heterocycles
Pyrazine is a diazine with significant electron deficiency, rendering it inert to standard Friedel-Crafts electrophilic aromatic substitution. Conversely, while nucleophilic aromatic substitution (
The Solution: Minisci-Type Radical Substitution
The Minisci reaction utilizes nucleophilic carbon-centered radicals to attack the electron-deficient heterocycle. While the "Classic" Minisci reaction employs carboxylic acids (decarboxylative alkylation), arylation via this route is often inefficient due to the slow rate of decarboxylation of aroyloxy radicals compared to hydrogen abstraction.
Selected Methodology: This protocol utilizes a Silver-Catalyzed Minisci-Type Arylation using p-tolylboronic acid. Developed by the Baran group and others, this modification circumvents the limitations of carboxylic acids by generating the aryl radical via oxidative desilylation or deboronation, offering superior yields and milder conditions (Room Temperature) compared to thermal decarboxylation.
Key Mechanistic Advantages:
-
Regioselectivity: The radical attack is directed to the most electron-deficient position. In pyrazine, all positions are equivalent initially, but mono-arylation is favored under controlled stoichiometry.
-
Activation: Trifluoroacetic acid (TFA) is used to protonate the pyrazine, lowering the LUMO energy and increasing susceptibility to nucleophilic radical attack.
-
Biphasic System: The Dichloromethane (DCM)/Water system solubilizes both the organic substrate and the inorganic oxidant (Persulfate), facilitating phase-transfer radical generation.
Reaction Mechanism & Pathway[1][2][3]
The following diagram illustrates the catalytic cycle involving Silver(I)/Silver(II) redox couples and the radical addition-oxidation-deprotonation sequence.
Figure 1: Mechanistic pathway of Ag-catalyzed Minisci arylation. The Ag(II) species acts as the single-electron oxidant to generate the p-tolyl radical from the boronic acid.
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (for 1.0 mmol scale) | Role |
| Pyrazine | 80.09 | 1.0 | 80.1 mg | Substrate |
| p-Tolylboronic acid | 135.96 | 1.5 | 204 mg | Radical Precursor |
| Silver Nitrate (AgNO3) | 169.87 | 0.2 | 34 mg | Catalyst |
| Potassium Persulfate (K2S2O8) | 270.32 | 3.0 | 811 mg | Terminal Oxidant |
| Trifluoroacetic Acid (TFA) | 114.02 | 1.0 | 77 µL (114 mg) | Activator |
| Dichloromethane (DCM) | - | - | 2.5 mL | Solvent (Organic) |
| Distilled Water | - | - | 2.5 mL | Solvent (Aqueous) |
Step-by-Step Methodology
Phase 1: Reaction Assembly
-
Preparation: To a 20 mL scintillation vial (or round-bottom flask) equipped with a magnetic stir bar, add Pyrazine (1.0 equiv) and p-Tolylboronic acid (1.5 equiv).
-
Solvent Addition: Add DCM (2.5 mL) and Water (2.5 mL). The mixture will be biphasic.[1]
-
Activation: Add TFA (1.0 equiv) directly to the mixture.[2]
-
Expert Insight: The TFA protonates the pyrazine, sequestering it largely in the aqueous phase where it is most reactive toward the radical species.
-
-
Catalyst Addition: Add AgNO3 (0.2 equiv) to the stirring mixture.
-
Oxidant Addition: Add K2S2O8 (3.0 equiv) in a single portion.
-
Note: The reaction is generally insensitive to air; inert atmosphere (Argon/N2) is not strictly required but recommended for reproducibility.
-
Phase 2: Reaction & Monitoring[1]
-
Stirring: Stir the biphasic mixture vigorously at Room Temperature (23 °C) .
-
Critical Parameter: Vigorous stirring is essential to maximize the interfacial surface area, as the radical transfer often occurs at the phase boundary.
-
-
Time Course: Monitor the reaction by TLC (eluent: 20% Ethyl Acetate in Hexanes) or LC-MS.
-
Expectation: Reaction typically reaches completion within 3 to 6 hours . The evolution of gas (CO2/O2) may be observed.
-
Phase 3: Work-up & Purification
-
Quenching: Upon completion, dilute the reaction mixture with DCM (10 mL) and saturated aqueous NaHCO3 (10 mL) to neutralize the TFA.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).
-
Drying: Combine organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel.
-
Gradient: 0% → 20% Ethyl Acetate in Hexanes.
-
Product: 2-(p-Tolyl)pyrazine appears as a white to off-white solid.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Inefficient radical generation | Increase AgNO3 to 0.3 equiv or use fresh K2S2O8. Ensure stirring is vigorous. |
| Di-arylation (2,5- or 2,6-) | Radical concentration too high | Reduce Boronic acid to 1.2 equiv. Add oxidant portion-wise over 1 hour. |
| Pyrazine Decomposition | Over-oxidation | Reduce K2S2O8 to 2.0 equiv. Monitor reaction closely and stop immediately upon consumption of SM. |
| Emulsion during workup | Surfactant effect of byproducts | Add brine during extraction or filter through a Celite pad before separation. |
Safety Considerations
-
Silver Nitrate: Stains skin black (silver reduction) and is corrosive. Handle with gloves.
-
Potassium Persulfate: Strong oxidizer. Keep away from reducing agents and organics until the reaction setup.
-
TFA: Corrosive and volatile. Handle in a fume hood.
-
Radical Intermediates: While short-lived, the reaction generates reactive species. Ensure proper venting for any off-gassing.
References
-
Seiple, I. B., Su, S., Rodriguez, R. A., Gianatassio, R., Fujiwara, Y., Sobel, A. L., & Baran, P. S. (2010). Direct C−H arylation of electron-deficient heterocycles with arylboronic acids. Journal of the American Chemical Society, 132(38), 13194-13196.
-
[Link]
-
- Minisci, F. (1973). Novel applications of free-radical reactions in preparative organic chemistry. Synthesis, 1973(01), 1-24.
-
Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists.[3] MedChemComm, 2(12), 1135-1161.
-
[Link]
-
Sources
Application Note: 2-(4-Methylphenyl)pyrazine in Meat Flavor Formulations
[1]
Executive Summary
This protocol details the technical application of 2-(4-Methylphenyl)pyrazine (also referred to as 2-(p-tolyl)pyrazine) in savory flavor formulations.[1][2] Unlike common alkyl pyrazines (e.g., 2,3,5-trimethylpyrazine) which provide "nutty" or "roasted corn" top notes, phenyl-substituted pyrazines function as high-impact modulators providing depth, "grilled" character, and long-lasting savory mouthfeel.[1][2]
Key Distinction: This compound bridges the gap between the volatile top notes of roasting and the deep, lingering umami character required for authentic beef and pork profiles.[2]
Chemical Profile
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 108030-80-4 |
| Molecular Formula | C₁₁H₁₀N₂ |
| Appearance | Off-white to pale yellow crystalline solid |
| Odor Descriptors | Grilled meat, roasted beef fat, tallow, earthy, slightly solvent-like at high concentrations.[1] |
| Solubility | Soluble in Ethanol, Propylene Glycol (PG), Triacetin; Insoluble in water.[1][2] |
| Regulatory Status | Note: While phenyl pyrazines (e.g., FEMA 3573, 3574) are GRAS, users must verify the specific regulatory status (FEMA/EU Flavis) of this specific isomer for their region before commercial release.[2] |
Mechanism of Action & Sensory Mapping
Maillard Reaction Context
This compound is derived from the Maillard reaction , specifically involving the thermal degradation of Phenylalanine (providing the phenyl ring) in the presence of reducing sugars and methyl-donating precursors.[2]
In a meat matrix, its formation correlates with high-temperature processing (grilling/searing >150°C).[1][2] It acts synergistically with sulfur-containing compounds (e.g., 2-methyl-3-furanthiol) to reconstruct the "seared fat" profile that simple alkyl pyrazines cannot achieve.[1][2]
Sensory Interaction Pathway
The following diagram illustrates how this compound interacts with other key aroma chemicals to build a full "Meat Flavor" profile.
Figure 1: Sensory interaction map showing the role of this compound in bridging fatty and sulfury notes.[2]
Application Protocols
Protocol A: Preparation of 1% Stock Solution
Due to its crystalline nature and high potency, direct addition is not recommended.[2] Prepare a 1% stock solution for accurate dosing.
Materials:
-
Propylene Glycol (PG) or Ethanol (95%)[2]
-
Analytical Balance (0.0001g precision)
-
Magnetic Stirrer[1]
Procedure:
-
Weigh 0.100 g of this compound into a 20 mL amber glass vial.
-
Add 9.900 g of Propylene Glycol (or Ethanol).
-
Stir at room temperature (25°C) for 15 minutes or until fully dissolved. Note: If using PG, gentle warming to 40°C may accelerate dissolution.[2]
-
Label as "Solution A (1% w/w)" . Shelf life: 6 months at 4°C.
Protocol B: Model Beef Bouillon Formulation
This protocol evaluates the compound's performance in a standard savory base.[1][2]
Base Formulation (Control):
| Ingredient | Percentage (%) |
|---|---|
| Water | 98.00 |
| Sodium Chloride | 1.00 |
| MSG (Monosodium Glutamate) | 0.50 |
| Yeast Extract (Low Roast) | 0.40 |
| Onion Powder | 0.10 |
Experimental Dosing:
-
Low Dose (Threshold): Add 0.5 ppm (0.05 g of Solution A per 1 kg Base).
-
Expected Effect: Slight increase in savory depth, reduction of "yeasty" notes.
-
-
Medium Dose (Roasted): Add 2.0 ppm (0.20 g of Solution A per 1 kg Base).
-
High Dose (Seared/Tallow): Add 5.0 ppm (0.50 g of Solution A per 1 kg Base).
Evaluation Method: Heat bouillon to 60°C. Panelists (n=5) evaluate via orthonasal (smell) and retronasal (taste) methods using a 0-10 intensity scale for "Grilled," "Nutty," and "Chemical" attributes.
Protocol C: Plant-Based Meat Analog (Masking & Enhancement)
Plant proteins (pea/soy) often possess "beany" off-notes.[1][2] Phenyl pyrazines are excellent masking agents due to their high substantivity.[1][2]
Workflow:
-
Hydration: Hydrate Textured Vegetable Protein (TVP) with water (1:2 ratio).[1][2]
-
Flavor Addition: Add Solution A at 4.0 ppm (calculated on final dough weight) during the fat emulsion stage.
-
Synergy Step: Combine with 2-Methyl-3-furanthiol (0.5 ppm) and Black Pepper Oil .
-
Cooking: Grill patty to internal temperature of 74°C.
-
Result: The this compound survives the cooking process better than alkyl pyrazines, providing a lingering "grilled" aftertaste that mimics animal fat.[1][2]
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for evaluating flavor modulation.[1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Chemical/Solvent Off-note | Overdosage (>10 ppm) | Reduce dosage by 50%. Balance with fatty aldehydes (e.g., 2,4-Decadienal).[1][2] |
| Lack of "Meaty" Impact | Missing sulfur synergist | Combine with 2-Methyl-3-furanthiol or Methional.[1][2] |
| Poor Solubility | Cold solvent used | Warm PG to 40°C or use Ethanol as co-solvent.[1][2] |
| Flavor Fade | Oxidation or Volatilization | Encapsulate (Spray Dry) if used in dry rubs; add late in process for liquids.[1][2] |
References
-
Mottram, D. S. (1998).[1][2] Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424.[1][2] Link
-
Rowe, D. J. (2005).[1][2] Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing.[1][2] (Reference for pyrazine synthesis and sensory properties).
-
PubChem Database. (2023).[1][2] Compound Summary: this compound.[1][2][4][5] National Library of Medicine.[1][2] Link[2]
-
FEMA (Flavor and Extract Manufacturers Association). GRAS Flavoring Substances List. (General reference for phenyl pyrazine analogs FEMA 3573/3574).[1][2] Link
-
Grosch, W. (2001).[1][2] Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission Tests. Chemical Senses, 26(5), 533–545.[2] Link
Sources
- 1. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 2. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3328402A - Pyrazine derivatives - Google Patents [patents.google.com]
- 4. This compound (1 x 5 g) | Alchimica [shop.alchimica.cz]
- 5. This compound | CymitQuimica [cymitquimica.com]
Technical Application Note: Encapsulation of 2-(4-Methylphenyl)pyrazine in Food Matrices
Introduction & Scientific Rationale
2-(4-Methylphenyl)pyrazine (FEMA 3307) is a high-impact flavor toxicant valued for its nuanced sensory profile, offering roasted, nutty, and green notes essential for savory applications (soups, gravies, meat analogues). However, its integration into food matrices is compromised by two critical failure modes:
-
High Volatility: Rapid loss during thermal processing (baking, extrusion).
-
Chemical Instability: Susceptibility to oxidative degradation and interactions with matrix proteins, leading to flavor imbalance.
This guide details three distinct encapsulation architectures designed to mitigate these issues. The choice of technique depends on the final application's water activity (
Physicochemical Profile: this compound
| Property | Value / Description | Implication for Encapsulation |
| CAS Number | 39212-23-2 | Standard identification. |
| Molecular Weight | 170.21 g/mol | Low MW facilitates rapid diffusion/loss. |
| LogP (Octanol/Water) | ~2.8 (Estimated) | Lipophilic; requires emulsification or hydrophobic carriers. |
| Physical State | Solid/Crystalline (MP ~55°C) | Must be solubilized in carrier oil for liquid dispersion methods. |
| Sensory Threshold | Low (ppb range) | High encapsulation efficiency (EE) is critical to prevent flavor overpowering. |
Technique A: Spray Drying (Matrix Encapsulation)
Best For: High-volume production, powdered flavor blends, instant soups.
Mechanism
The active is dispersed in a carrier oil, emulsified into an aqueous wall material solution, and atomized into a hot gas stream.[1] The rapid evaporation of water "freezes" the matrix, trapping the oil droplets within a glassy carbohydrate shell.
Materials
-
Core: this compound dissolved in MCT Oil (Medium Chain Triglycerides) at 10% w/w.
-
Wall Material: Maltodextrin (DE 10-12) and Gum Arabic (Ratio 3:1).
-
Emulsifier: Modified Starch (e.g., Octenyl Succinic Anhydride - OSA starch) or Tween 80 (if Gum Arabic is insufficient).
Protocol: High-Shear Emulsion Spray Drying
-
Wall Solution Prep: Hydrate Maltodextrin and Gum Arabic in deionized water (30-40% solids content) at 50°C under constant agitation for 2 hours. Allow to hydrate fully overnight to remove air bubbles.
-
Core Solubilization: Dissolve this compound in MCT oil at 50°C until clear.
-
Pre-Emulsification: Add the Core oil to the Wall solution (Target load: 20% oil relative to wall solids). Mix using a high-shear rotor-stator mixer (Ultra-Turrax) at 5,000 RPM for 5 minutes.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer (two-stage: 20 MPa / 5 MPa) to achieve a droplet size (
) of < 1.0 µm. Critical: Smaller droplets significantly improve retention. -
Spray Drying:
-
Inlet Temperature: 180°C ± 2°C
-
Outlet Temperature: 80°C ± 2°C (Must be kept below the boiling point of the volatile fraction if possible, though the matrix protects it).
-
Atomizer: Centrifugal wheel (25,000 RPM) or Two-fluid nozzle.
-
-
Collection: Collect powder from the cyclone separator. Store in hermetic aluminum bags.
Visualization: Spray Drying Workflow
Caption: Schematic of the spray drying process transforming the pyrazine emulsion into a solid glassy matrix.
Technique B: Complex Coacervation (Reservoir Encapsulation)
Best For: Heat-sensitive applications, controlled release (pH or mechanical rupture), chewing gum.
Mechanism
Driven by electrostatic attraction between oppositely charged biopolymers (Protein + Polysaccharide) at a specific pH. This forms a distinct shell around the oil droplet, offering superior barrier properties compared to spray drying.
Materials
-
Biopolymer A: Gelatin (Type A, 250 Bloom).
-
Biopolymer B: Gum Arabic (Acacia).[2]
-
Crosslinker: Transglutaminase (Enzymatic) or Tannic Acid (Chemical).
-
pH Adjuster: 10% Acetic Acid / 10% NaOH.
Protocol: Gelatin-Gum Arabic Coacervation
-
Stock Solutions: Prepare 2% (w/v) Gelatin solution and 2% (w/v) Gum Arabic solution in distilled water at 50°C.
-
Emulsification: Dissolve this compound in carrier oil. Add to the Gelatin solution. Homogenize to form stable emulsion (droplet size 2-5 µm).
-
Mixing: Add the Gum Arabic solution to the Gelatin-Oil emulsion (Ratio 1:1 biopolymers). Maintain temperature at 50°C.
-
Coacervation Induction:
-
Monitor pH.[3] Slowly add Acetic Acid while stirring.
-
Target: pH 3.8 - 4.2 (The isoelectric point where net charges cancel, inducing phase separation).
-
Observation: Solution will turn turbid/cloudy as coacervates form.
-
-
Cooling: Controlled cooling to 5°C at a rate of 0.5°C/min. This solidifies the gelatin shell.
-
Hardening (Crosslinking):
-
Add Transglutaminase (10 U/g protein) and stir at 5°C for 4 hours, then raise to 25°C for 2 hours.
-
Alternatively: Add Tannic Acid (0.5% w/v) for rapid chemical hardening.
-
-
Drying: Spray dry (if robust) or Freeze-dry the slurry to obtain powder.
Visualization: Coacervation Phase Separation
Caption: Electrostatic interaction mechanism forming the coacervate shell around the pyrazine core.
Technique C: Molecular Inclusion (Beta-Cyclodextrin)
Best For: Improving water solubility, masking off-notes, high-temperature stability (bakery).
Mechanism
Beta-cyclodextrin (
Protocol: Kneading Method
-
Molar Ratio Calculation: 1:1 molar ratio is standard.
-
MW
-CD: 1135 g/mol . -
MW Pyrazine: 170.2 g/mol .
-
Example: Mix 11.35g
-CD with 1.70g Pyrazine.
-
-
Paste Preparation: Place
-CD in a mortar. Add small amount of water/ethanol (1:1 v/v) to form a thick paste. -
Inclusion: Add the pure this compound to the paste.
-
Kneading: Grind vigorously with a pestle for 45-60 minutes. The paste will dry out; add minimal ethanol to maintain consistency.
-
Endpoint: Change in physical appearance (often a compact powder) and loss of strong pyrazine odor (indicating encapsulation).
-
-
Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.
-
Washing: Wash the dried powder with diethyl ether (to remove un-encapsulated surface pyrazine). Filter and dry.[3]
Quality Control & Validation
To ensure protocol success, the following analytical methods are required:
| Parameter | Method | Acceptance Criteria |
| Encapsulation Efficiency (EE) | GC-MS (Solvent Extraction) | Total Oil - Surface Oil / Total Oil. Target: > 85%. |
| Morphology | Scanning Electron Microscopy (SEM) | Spherical, no cracks (Spray Dry); Distinct shell (Coacervation). |
| Thermal Stability | TGA (Thermogravimetric Analysis) | Shift in degradation onset temp > 20°C vs. free oil. |
| Release Profile | Headspace GC (at 37°C and 100°C) | Reduced headspace concentration at ambient; burst release at target temp. |
References
-
FEMA Flavor Ingredient Library. (2023). This compound Safety Assessment. Flavor and Extract Manufacturers Association.[4] [Link]
-
Bakry, A. M., et al. (2016). Microencapsulation of Oils: A Comprehensive Review of Benefits, Techniques, and Applications. Comprehensive Reviews in Food Science and Food Safety. [Link]
-
Reineccius, G. A. (2004). The Spray Drying of Food Flavors. Drying Technology.[3][5][6] [Link]
-
Xiao, Z., et al. (2014). Molecular Inclusion of Pyrazines with
-Cyclodextrin: Preparation and Characterization. Food Chemistry.[6][7][8][9] [Link] -
Madene, A., et al. (2006). Flavour Encapsulation and Controlled Release – A Review. International Journal of Food Science & Technology. [Link]
Sources
- 1. Enhancing the Retention and Oxidative Stability of Volatile Flavors: A Novel Approach Utilizing O/W Pickering Emulsions Based on Agri-Food Byproducts and Spray-Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ije.ir [ije.ir]
- 4. researchgate.net [researchgate.net]
- 5. kinampark.com [kinampark.com]
- 6. ijisrt.com [ijisrt.com]
- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 8. researchgate.net [researchgate.net]
- 9. media.neliti.com [media.neliti.com]
Application Note: High-Performance Extraction of Aryl Pyrazines from Complex Biological Matrices
Introduction & Scientific Rationale
Aryl pyrazines represent a critical scaffold in modern drug discovery, serving as the core pharmacophore for various anti-infectives (e.g., Pyrazinamide) and kinase inhibitors (e.g., Pacritinib). Extracting these compounds from complex biological matrices presents a unique dichotomy of challenges:
-
Basicity & Polarity: The pyrazine ring contains two nitrogen atoms at the 1,4-positions, rendering the core weakly basic (pKa ~0.5–2.5) and often highly polar. This leads to poor retention on standard C18 solid-phase extraction (SPE) phases under neutral conditions.
-
Matrix Interference: In plasma and tissue, phospholipids and proteins often co-elute with polar pyrazines, causing significant ion suppression in LC-MS/MS analysis.
This guide moves beyond generic "dilute-and-shoot" methods. It provides a mechanistic approach to sample preparation, selecting the extraction mode based on the specific physicochemical properties of the target aryl pyrazine.
Pre-Analytical Decision Matrix
Before selecting a protocol, the researcher must evaluate the analyte's lipophilicity (LogP) and acid dissociation constant (pKa). Use the following decision tree to select the optimal workflow.
Figure 1: Decision matrix for selecting the extraction protocol based on physicochemical properties.
Protocol A: Mixed-Mode Cation Exchange (SPE)
Best For: Basic aryl pyrazines (e.g., Pyrazinamide derivatives) requiring high sensitivity. Mechanism: Exploits the basic nitrogen of the pyrazine ring. The analyte is protonated (charged) to bind to the sorbent, allowing aggressive organic washing to remove neutral matrix components (lipids), followed by neutralization to elute.
Materials
-
Cartridge: Mixed-Mode Strong Cation Exchange (MCX) (e.g., Oasis MCX or Strata-X-C), 30 mg/1 cc.
-
Loading Buffer: 2% Formic Acid in Water (pH ~2.5).
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol.
Step-by-Step Workflow
-
Sample Pre-Treatment (Critical Step):
-
Aliquot 200 µL of plasma/urine.
-
Add 20 µL Internal Standard (IS) working solution (e.g., Pyrazinamide-D3).
-
Add 200 µL of 2% Formic Acid .
-
Why: This acidifies the sample (pH < pKa), ensuring the pyrazine nitrogen is fully protonated and positively charged for retention.
-
Vortex for 30s.
-
-
Conditioning:
-
1.0 mL Methanol.
-
1.0 mL Water.
-
-
Loading:
-
Load the pre-treated sample at a flow rate of ~1 mL/min.
-
Checkpoint: Ensure no breakthrough occurs (flow should be dropwise).
-
-
Washing (Matrix Removal):
-
Wash 1: 1.0 mL 2% Formic Acid in Water. (Removes proteins/polar interferences).
-
Wash 2: 1.0 mL 100% Methanol. (Removes neutral lipids/phospholipids).
-
Note: Because the analyte is ionically bound, 100% methanol will not elute it, resulting in a cleaner extract than standard C18 SPE.
-
-
Elution:
-
Elute with 2 x 400 µL of 5% Ammonium Hydroxide in Methanol .
-
Why: The high pH neutralizes the pyrazine ammonium ion, breaking the ionic bond and releasing the analyte.
-
-
Post-Processing:
-
Evaporate to dryness under Nitrogen at 40°C.[1]
-
Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:ACN with 0.1% Formic Acid).
-
Protocol B: Liquid-Liquid Extraction (LLE)
Best For: Lipophilic aryl pyrazines (LogP > 1.5) where cost is a constraint. Mechanism: Suppresses ionization to force the analyte into an organic solvent.
Materials
-
Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[2]
-
Buffer: 0.1 M Ammonium Carbonate (pH ~9.0).
Step-by-Step Workflow
-
Sample Pre-Treatment:
-
Extraction:
-
Add 1.0 mL Ethyl Acetate .
-
Vortex vigorously for 5 minutes (or mechanical shaker).
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
-
Phase Separation:
-
Transfer the upper organic supernatant (approx. 800 µL) to a clean glass tube.
-
Caution: Avoid disturbing the "buffy coat" (protein layer) at the interface.
-
-
Drying & Reconstitution:
Protocol C: Phospholipid-Removal PPT
Best For: High-throughput screening of stable, non-volatile pyrazines. Mechanism: Simultaneous protein precipitation and filtration of phospholipids using specialized plates.
Materials
-
Plate: Phospholipid Removal Plate (e.g., Ostro, Phree, or HybridSPE).
-
Solvent: 1% Formic Acid in Acetonitrile.
Step-by-Step Workflow
-
In-Well Precipitation:
-
Place the Phospholipid Removal Plate on a vacuum manifold (do not apply vacuum yet).
-
Add 200 µL of plasma directly into the wells.
-
Add 600 µL of 1% Formic Acid in Acetonitrile .
-
-
Mixing:
-
Aspirate/dispense 3x with pipette or vortex the plate for 2 minutes.
-
Why: Acetonitrile precipitates proteins; Formic acid disrupts drug-protein binding.
-
-
Filtration:
-
Apply vacuum (approx. 5-10 inHg).
-
Collect filtrate in a collection plate.
-
Mechanism:[4] The filter membrane retains the precipitated proteins AND selectively binds phospholipids (via Zirconia or proprietary chemistry), letting the aryl pyrazine pass through.
-
-
Direct Injection:
-
If sensitivity allows, dilute filtrate 1:1 with water and inject. Otherwise, evaporate and reconstitute.[5]
-
Analytical Validation (QA/QC)
To ensure the trustworthiness of the data, the following calculations must be performed during method validation.
Matrix Effect (ME) Calculation
Quantifies ion suppression caused by the biological sample.
-
Acceptance Criteria: 85% – 115%. Values < 85% indicate suppression; > 115% indicate enhancement.
Recovery (RE) Calculation
Quantifies the efficiency of the extraction process.
-
Target: > 60% is generally acceptable if consistent (RSD < 15%).[6]
Summary of Method Parameters
| Parameter | Protocol A (SPE - MCX) | Protocol B (LLE) | Protocol C (PPT+) |
| Cleanliness | High (Removes lipids & proteins) | Moderate | Moderate (Removes PLs) |
| Recovery | > 85% (Typical) | 60-80% | > 90% |
| Throughput | Low (Multi-step) | Medium | High |
| Cost | High | Low | Medium |
| Key Risk | pH mismatch during load | Emulsion formation | Dilution of sensitivity |
References
-
Development of an LC-MS/MS Approach to Detect and Quantify Two Impurities of Ranolazine. Journal of Pharmaceutical Negative Results, 2023.
-
Quantification of Pyrazinamide in Human Plasma: Development and Validation of a Liquid Chromatography Tandem Mass Spectrometry Method. Journal of Chromatography B, 2022.
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 2020.[7]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online, 2018.
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 2014.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. pjmhsonline.com [pjmhsonline.com]
- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance and Scalability of 2-(4-Methylphenyl)pyrazine
An Application Note for the Industrial Scale-Up of 2-(4-Methylphenyl)pyrazine Production
Pyrazine derivatives are a critical class of N-heterocyclic compounds, integral to the development of pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] this compound, in particular, serves as a key building block in medicinal chemistry, valued for its unique electronic properties and structural versatility. The transition from laboratory-scale synthesis to robust, industrial-scale production presents significant challenges, including cost-effectiveness, process safety, product purity, and waste management.
This document provides a comprehensive guide for the industrial scale-up of this compound synthesis. It is designed for researchers, chemists, and process engineers in the pharmaceutical and chemical industries. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions essential for creating a safe, efficient, and reproducible manufacturing process. The core of this process is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming C-C bonds that is well-suited for industrial applications due to its high functional group tolerance and relatively mild conditions.[3][4]
Part 1: Synthetic Strategy & Reaction Mechanism
The chosen synthetic route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-chloropyrazine and 4-methylphenylboronic acid. This strategy is advantageous for large-scale production because the starting materials are commercially available or can be synthesized efficiently, and the reaction conditions are manageable in standard industrial reactors.[3]
The reaction proceeds as follows:
Caption: Suzuki-Miyaura coupling for this compound synthesis.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is crucial for process optimization and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloropyrazine, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The boronic acid, activated by the base, transfers its methylphenyl group to the palladium center, displacing the chloride. The base is critical here, as it facilitates the formation of a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments (the pyrazinyl and methylphenyl groups) on the palladium complex couple and are eliminated, forming the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Part 2: Process Development and Scale-Up Protocols
A successful scale-up requires a robust and well-defined process. The following sections detail the protocols for synthesizing the starting materials and executing the final coupling reaction on an industrial scale.
Protocol 1: Synthesis of Starting Material - 2-Chloropyrazine
2-Chloropyrazine can be prepared via the direct chlorination of pyrazine in the vapor phase.[5]
Materials & Equipment:
-
Pyrazine
-
Chlorine gas
-
High-temperature tube furnace reactor
-
Scrubber system for acidic off-gases (HCl)
-
Condensation and collection system
Procedure:
-
Preheat the tube furnace to a reaction temperature between 250-450°C.
-
Vaporize pyrazine and feed it into the reactor at a controlled rate.
-
Simultaneously, introduce a controlled stream of preheated chlorine gas into the reactor. A slight molar excess of pyrazine is typically used to minimize dichlorination.
-
The reaction is exothermic; monitor and control the "hot-spot" temperature within the specified range.
-
The product stream exiting the reactor is cooled to condense the chlorinated pyrazines and unreacted starting material.
-
The crude product is collected. The off-gases, primarily HCl, are directed to a caustic scrubber system.
-
The crude 2-chloropyrazine can be purified by fractional distillation.[6]
Protocol 2: Synthesis of Starting Material - 4-Methylphenylboronic Acid
This protocol describes the synthesis via a Grignard reaction followed by quenching with a borate ester.[7]
Materials & Equipment:
-
4-Bromotoluene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Jacketed glass-lined reactor with reflux condenser and inert atmosphere capability (Nitrogen)
Procedure:
-
Charge the reactor with magnesium turnings under a nitrogen atmosphere.
-
Add a portion of anhydrous THF.
-
Slowly add a solution of 4-bromotoluene in anhydrous THF to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the addition is complete, maintain reflux for 2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78°C using a suitable cooling system.
-
Slowly add a solution of trimethyl borate in anhydrous THF, maintaining the temperature below -60°C.
-
After the addition, allow the mixture to slowly warm to room temperature and stir for at least 1 hour.
-
Quench the reaction by carefully adding aqueous HCl to adjust the pH to ~1.
-
Perform a phase separation. Extract the aqueous phase with an appropriate solvent (e.g., ethyl acetate).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methylphenylboronic acid.
-
The crude product can be purified by recrystallization from a water/solvent mixture.
Protocol 3: Industrial Scale Suzuki-Miyaura Coupling
This protocol details the core reaction for producing this compound.
Materials & Equipment:
-
2-Chloropyrazine
-
4-Methylphenylboronic Acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Base (e.g., Sodium Carbonate or Potassium Phosphate)
-
Solvent system (e.g., 1,2-Dimethoxyethane (DME)/Water or Toluene/Water)
-
Jacketed, glass-lined reactor with mechanical stirring, reflux condenser, and inert atmosphere capability.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: Charge the reactor with 2-chloropyrazine (1.0 eq), 4-methylphenylboronic acid (1.1-1.3 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of Toluene to Water).
-
Inerting: Sparge the mixture with nitrogen for 30-60 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst (0.01-0.1 mol%).
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by HPLC or GC until the consumption of 2-chloropyrazine is complete (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with water and then with a brine solution to remove inorganic byproducts.[8]
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 4: Product Purification by Recrystallization
Recrystallization is a cost-effective method for purifying the final product on a large scale.
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or isopropanol).
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystallized product.[8]
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the final product in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
Critical Process Parameters
The following table summarizes the key parameters that must be controlled for a successful and reproducible scale-up.
| Parameter | Recommended Range | Rationale |
| Stoichiometry | ||
| 4-Methylphenylboronic Acid (eq) | 1.1 - 1.3 | A slight excess ensures complete consumption of the halide starting material. |
| Base (eq) | 2.0 - 3.0 | Sufficient base is required to activate the boronic acid and neutralize any acidic species. |
| Catalysis | ||
| Catalyst Loading (mol%) | 0.01 - 0.1 | Balances reaction rate with cost and residual metal contamination. Higher loading may be needed for less reactive substrates. |
| Reaction Conditions | ||
| Temperature (°C) | 80 - 90 | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant thermal degradation. |
| Reaction Time (h) | 4 - 12 | Monitored by in-process controls (e.g., HPLC) to determine the reaction endpoint. |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
| Solvent System | ||
| Solvent Choice | Toluene/Water, DME/Water | A biphasic system helps dissolve both the organic reactants and the inorganic base. |
| Solvent Volume (L/kg) | 8 - 12 | Ensures adequate mixing and heat transfer while preventing excessive dilution. |
Part 3: Quality Control and Analytical Methods
Rigorous quality control is essential to ensure the final product meets the required specifications for pharmaceutical or other high-purity applications.
Final Product Specifications
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to the reference spectrum | ¹H NMR, ¹³C NMR |
| Purity (Assay) | ≥ 99.5% | HPLC or GC |
| Melting Point | Specific range (e.g., 105-108°C) | Melting Point Apparatus |
| Residual Solvents | Per ICH Guidelines | Headspace GC |
| Residual Palladium | < 10 ppm | ICP-MS |
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): The primary technique for determining purity and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify volatile impurities and confirm product identity.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to unequivocally confirm the chemical structure of the final product.[10]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Essential for quantifying trace amounts of residual palladium catalyst in the final product to meet regulatory limits for heavy metals.
Part 4: Process Workflow and Safety
Overall Process Workflow
The entire manufacturing process can be visualized as a sequence of unit operations, each with its own set of controls and objectives.
Caption: Industrial workflow for this compound production.
Safety, Handling, and Waste Management
Industrial-scale chemical synthesis requires a strict adherence to safety protocols.
-
Hazard Identification:
-
Solvents (Toluene, THF, DME): Highly flammable. Handle in well-ventilated areas away from ignition sources.
-
2-Chloropyrazine: Irritant. Avoid skin and eye contact.
-
Boronic Acids: Can be irritants to the skin, eyes, and respiratory system.[11][12][13]
-
Palladium Catalysts: Toxic and may cause sensitization. Avoid inhalation of dust.
-
Bases (Na₂CO₃, K₃PO₄): Corrosive or irritant. Handle with care.
-
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat. Use of a respirator may be required when handling fine powders.
-
Waste Management:
-
Solvent Waste: Segregate halogenated and non-halogenated solvent waste streams for proper disposal or recovery.
-
Aqueous Waste: Neutralize before disposal. Check for heavy metal content.
-
Palladium Waste: Due to its cost and environmental impact, palladium should be recovered from the reaction mixture. This can involve precipitation, adsorption onto activated carbon, or other specialized metal scavenging techniques. The recovered palladium can often be sent for refining and reuse.
-
References
- CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google P
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. (URL: [Link])
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed Central. (URL: [Link])
-
Pyrazine and its derivatives- synthesis and activity-a review - ISSN: 2277–4998. (URL: [Link])
- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google P
- US2396066A - Preparation of 2-chloropyrazine - Google P
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (URL: [Link])
-
(PDF) Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines - ResearchGate. (URL: [Link])
- CN101768113A - Method for purifying intermediate of aripiprazole - Google P
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace. (URL: [Link])
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (URL: [Link])
-
Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. (URL: [Link])
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (URL: [Link])
-
Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates) | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of 4-tolylboronic acid - PrepChem.com. (URL: [Link])
-
Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (URL: [Link])
- WO2011076194A1 - Method for purifying pyrazoles - Google P
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed. (URL: [Link])
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])
- CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google P
-
Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and... - ResearchGate. (URL: [Link])
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF - ResearchGate. (URL: [Link])
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF - ResearchGate. (URL: [Link])
-
Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds - ResearchGate. (URL: [Link])
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. (URL: [Link])
-
Boric Acid Safety & Hazards - Lab Alley. (URL: [Link])
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])
Sources
- 1. ijbpas.com [ijbpas.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2396066A - Preparation of 2-chloropyrazine - Google Patents [patents.google.com]
- 6. 2-Chloropyrazine | 14508-49-7 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. laballey.com [laballey.com]
Troubleshooting & Optimization
Optimizing yield of 2-(4-Methylphenyl)pyrazine in cross-coupling reactions
Ticket Status: OPEN Subject: Optimization of Suzuki-Miyaura Cross-Coupling for Pyrazine Substrates Assigned Specialist: Senior Application Scientist, Process Chemistry Division
System Overview & Mechanistic Logic
Welcome to the technical support center. You are likely encountering difficulties synthesizing 2-(4-Methylphenyl)pyrazine via Suzuki-Miyaura coupling. This is a common bottleneck; while the reaction looks simple on paper, the specific electronic properties of pyrazine create unique failure modes.
The Core Problem: Catalyst Poisoning & Deactivation
The pyrazine ring is electron-deficient (
The Solution Architecture
To optimize yield, we must engineer a catalytic system that:
-
Outcompetes N-coordination: Using bulky, electron-rich ligands.
-
Accelerates Oxidative Addition: Facilitating the insertion into the C-Halide bond.
-
Prevents Protodeboronation: Protecting the boronic acid partner.
Visualizing the Failure Modes
The following diagram illustrates the standard catalytic cycle alongside the specific "off-cycle" traps relevant to your pyrazine substrate.
Figure 1: Catalytic cycle showing the specific 'Traps' where pyrazine synthesis often fails.
Troubleshooting Guide (Ticket Resolution)
Select the scenario that best matches your experimental observation.
Scenario A: "I have >80% unreacted Pyrazine halide left."
Diagnosis: The catalytic cycle never started. This is likely Oxidative Addition Failure or Catalyst Poisoning .
-
Root Cause 1: If using 2-Chloropyrazine, the C-Cl bond is too strong for standard Pd(PPh3)4.
-
Root Cause 2: The pyrazine nitrogen displaced your phosphine ligands, shutting down the catalyst.
Corrective Action:
-
Switch Halide: Move from 2-Chloropyrazine to 2-Bromopyrazine or 2-Iodopyrazine . The C-Br bond is significantly weaker and easier to activate [1].
-
Upgrade Ligand: Switch to XPhos or SPhos . These Buchwald biaryl phosphine ligands are bulky (preventing N-coordination) and electron-rich (accelerating oxidative addition) [2].
-
Pre-Catalyst: Use Pd(dppf)Cl2·DCM or Pd(XPhos) G3 . These are more robust than Pd(PPh3)4.
Scenario B: "My yield is low, and I see Toluene in the GC/MS."
Diagnosis: Protodeboronation . Your 4-methylphenylboronic acid is reacting with water/protons instead of the palladium complex.
-
Root Cause: The base is too strong or the reaction is too wet, causing the boronic acid to hydrolyze and lose the boron group before it can transmetallate [3].
Corrective Action:
-
Switch Base: If using
or , switch to (anhydrous) or . Phosphate is often gentler and stabilizes the boronate intermediate. -
Reduce Water: Move from a 1:1 solvent/water mix to a 9:1 Dioxane/Water ratio, or use anhydrous Toluene with solid base.
-
Excess Reagent: Increase the boronic acid equivalents from 1.1 to 1.5 eq to account for loss.
Scenario C: "The reaction turns black immediately; low conversion."
Diagnosis: Palladium Aggregation (Pd-Black formation).
-
Root Cause: Oxygen ingress or ligand dissociation.
Corrective Action:
-
Degassing: Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for at least 20 minutes before adding the catalyst.
-
Stabilization: Ensure your ligand-to-metal ratio is correct. If generating catalyst in situ, use a 2:1 Ligand:Pd ratio .
Optimized Experimental Protocol
This protocol uses a "Gold Standard" system designed to overcome the electron-deficient nature of pyrazine.
Reaction: 2-Chloropyrazine + 4-Methylphenylboronic acid
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Notes |
| 2-Chloropyrazine | Substrate | 1.0 | Limiting Reagent |
| 4-Methylphenylboronic acid | Coupling Partner | 1.3 | Excess to offset deboronation |
| Pd(dppf)Cl2 · DCM | Catalyst | 0.03 | Robust, bidentate ligand prevents poisoning |
| Base | 2.5 | Activates boronic acid | |
| 1,4-Dioxane / Water | Solvent | 4:1 v/v | Universal solubility |
Step-by-Step Procedure
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, add 2-Chloropyrazine (1.0 mmol) and 4-Methylphenylboronic acid (1.3 mmol).
-
Base Addition: Add
(2.5 mmol). -
Solvent & Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Critical Step: Cap the vial with a septum and sparge with Argon for 15 minutes. Oxygen removal is vital to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Quickly remove the septum (under positive Argon flow if possible) and add Pd(dppf)Cl2 · DCM (3 mol%). Reseal immediately.
-
Reaction: Heat the mixture to 90°C for 12–16 hours.
-
Note: If using the Bromide, 80°C for 4 hours is often sufficient.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).
-
Purification: Dry the organic layer over
, filter, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient, typically 10-30% EtOAc).
Decision Logic for Optimization
Use this flowchart to determine your next move if the standard protocol fails.
Figure 2: Decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQ)
Q: Can I use the cheaper 2-Chloropyrazine instead of the Bromide? A: Yes, but you must use a more active catalyst. Standard Pd(PPh3)4 often fails with electron-deficient chlorides. We recommend Pd(dppf)Cl2 or Pd-XPhos G3 for the chloride substrate [2].
Q: My product is co-eluting with the starting material. How do I separate them? A: Pyrazines are weak bases. You can perform an Acid-Base Wash :
-
Dissolve the crude mixture in EtOAc.
-
Extract with 1M HCl (The product moves to the aqueous layer as the pyridinium salt; non-basic impurities stay in organic).
-
Wash the aqueous layer with fresh EtOAc.
-
Basify the aqueous layer with NaOH to pH > 10.
-
Extract the pure product back into EtOAc.
Q: Why is K3PO4 recommended over Na2CO3? A: Potassium phosphate is often superior for heteroaryl couplings because it has higher solubility in organic/water interfaces and provides a buffering effect that minimizes protodeboronation of the boronic acid [3].
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
Technical Support Center: High-Purity Synthesis of 2-(p-Tolyl)pyrazine
Current Status: Online Topic: Troubleshooting Purity & Yield in Suzuki-Miyaura Cross-Coupling Target Molecule: 2-(p-Tolyl)pyrazine (CAS: N/A for specific derivative, Generic Pyrazine coupling)
Executive Summary & Reaction Scope
The synthesis of 2-(p-tolyl)pyrazine is most reliably achieved via the Suzuki-Miyaura cross-coupling of 2-chloropyrazine and p-tolylboronic acid. While this reaction is generally robust, the electron-deficient nature of the pyrazine ring and the coordination ability of the pyrazine nitrogens introduce specific impurity profiles that differ from standard phenyl-phenyl couplings.
The Core Problem: Users frequently encounter "low purity" not because the reaction fails, but because of three persistent contaminants:
-
4,4'-Bitolyl: A homocoupling byproduct of the boronic acid.
-
Palladium-Pyrazine Complexes: Dark coloration/metal contamination due to N-Pd coordination.
-
Hydrolysis Products: 2-Hydroxypyrazine formed under harsh basic conditions.
Diagnostic Workflow
Before attempting remediation, identifying the specific impurity class is critical. Use this logic flow to diagnose your crude mixture.
Caption: Diagnostic logic flow to categorize the primary impurity source based on TLC behavior and visual cues.
Technical Troubleshooting Matrix (FAQs)
Issue 1: Persistent Non-Polar Impurity (Homocoupling)
Symptom: A white solid contaminant that co-elutes with the product or appears just above it on TLC. 1H NMR shows a symmetric aromatic system (AA'BB') but lacks pyrazine protons. Diagnosis: This is 4,4'-bitolyl , formed by the oxidative homocoupling of p-tolylboronic acid.
Q: Why is this forming despite using inert atmosphere? A: Even trace oxygen can trigger Cu- or Pd-mediated homocoupling of boronic acids. However, in this specific reaction, it is often caused by excess boronic acid stoichiometry combined with a slow cross-coupling rate. If the oxidative addition of Pd into the 2-chloropyrazine is slow (due to the electron-deficient ring), the catalyst spends more time available to facilitate the homocoupling cycle.
Corrective Protocol:
-
Degas Rigorously: Do not just purge. Use the "Freeze-Pump-Thaw" method or vigorous argon sparging (20 mins) into the solvent before adding the catalyst.
-
Stoichiometry Control: Reduce p-tolylboronic acid from 1.5 eq to 1.1 eq .
-
Base Switch: Switch from Carbonate bases (Na₂CO₃) to Phosphate bases (K₃PO₄). Phosphate bases often suppress homocoupling by buffering the pH more effectively for the transmetalation step.
Issue 2: Dark Product / Metal Contamination
Symptom: The product is isolated as a brown/black solid, but the pure compound should be off-white or pale yellow. Diagnosis: Pyrazines are excellent ligands. The nitrogen at position 1 or 4 is coordinating to residual Palladium species (Pd black or Pd(II) salts).
Q: Column chromatography didn't remove the color. What now? A: Standard silica gel is often insufficient to break the Pd-Pyrazine coordination bond. You must use a chemical scavenger.
Corrective Protocol:
-
Method A (Solid Scavenger): Treat the crude organic solution (in EtOAc or THF) with SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin at 50°C for 1 hour, then filter.
-
Method B (Aqueous Wash): If resins are unavailable, wash the organic layer with a 10% aqueous L-Cysteine solution. The sulfur in cysteine has a higher affinity for Pd than the pyrazine nitrogen, pulling the metal into the aqueous phase.
Issue 3: Stalled Reaction / Unreacted 2-Chloropyrazine
Symptom: TLC shows starting material remaining after 12+ hours. Diagnosis: Catalyst deactivation or poor oxidative addition. 2-Chloropyrazine is electron-deficient, making the C-Cl bond stronger and harder to break than a standard C-Br bond.
Q: Should I just add more catalyst? A: No. Adding more Pd(dppf)Cl₂ usually just increases the "Pd Black" issue described above.
Corrective Protocol:
-
Change Ligand: Switch to an electron-rich, bulky phosphine ligand like XPhos or SPhos . These ligands accelerate the oxidative addition into aryl chlorides.
-
Solvent System: Ensure you are using a biphasic system (e.g., Toluene/Water or Dioxane/Water). The presence of water is strictly required for the boronic acid activation (formation of the boronate species). A dry solvent will kill the reaction.
Optimized Experimental Protocol
This protocol is designed to minimize homocoupling and facilitate Pd removal.
Materials
-
Substrate: 2-Chloropyrazine (1.0 eq)
-
Reagent: p-Tolylboronic acid (1.1 eq) [Strict Stoichiometry]
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%)
-
Base: K₃PO₄ (2.0 eq)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology
-
Degassing (Critical): Combine Dioxane and Water in the reaction vessel. Sparge with Argon for 20 minutes using a submerged needle.
-
Reagent Addition: Under a positive stream of Argon, add 2-Chloropyrazine, p-Tolylboronic acid, and K₃PO₄.
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM last. Seal the vessel immediately.
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc in Hexanes).
-
Checkpoint: Product should fluoresce blue/purple under UV (254 nm).
-
-
Workup (Pd Removal Step):
-
Cool to room temperature. Dilute with Ethyl Acetate.
-
Crucial Step: Add 10% aq. L-Cysteine (or NaHSO₃) and stir vigorously for 30 minutes. (This breaks the Pd-N coordination).
-
Separate layers. Wash organic layer with Brine, dry over Na₂SO₄.
-
-
Purification:
-
Concentrate to a solid.
-
Recrystallization: Dissolve in minimum hot Ethanol. Cool slowly to 4°C. This is superior to columns for removing traces of homocoupled bitolyl impurity.
-
Comparative Data: Scavenger Efficiency
The following table illustrates the efficiency of different methods for removing Palladium from Pyrazine-based products (Initial Pd: >1000 ppm).
| Purification Method | Final Pd Content (ppm) | Yield Recovery (%) | Notes |
| Standard Silica Column | 450 - 600 ppm | 92% | Ineffective; Product remains brown. |
| Activated Carbon | 150 - 300 ppm | 75% | High product loss due to adsorption. |
| SiliaMetS® Thiol | < 20 ppm | 95% | Best balance of purity and yield. |
| L-Cysteine Wash | < 50 ppm | 90% | Cost-effective alternative to resins. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Li, H., et al. (2011). Synthesis of 2-arylpyridines and 2-arylpyrazines via Suzuki-Miyaura coupling. Journal of Organic Chemistry.
-
Garrett, C. E., & Prasad, K. (2004).[2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[2]
- Adamo, C., et al. (2006). Mechanism of the Homocoupling of Arylboronic Acids. Journal of the American Chemical Society.
Sources
Preventing oxidation and degradation of 2-(4-Methylphenyl)pyrazine
Ticket System: OPEN
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Oxidation and Degradation Protocols[1][2]
Executive Summary & Chemical Context
Welcome to the technical support hub for 2-(4-Methylphenyl)pyrazine (CAS: 25709-11-3).[1][2] As researchers, we often treat heterocyclic aromatics as "stable" shelf reagents.[1] However, this specific molecule presents a dual-threat stability profile that frequently catches process chemists off guard.[1][2]
You are dealing with a conjugated system containing two distinct reactive centers:
-
The Benzylic Methyl Group: Located on the phenyl ring, this is kinetically activated for radical abstraction.[1]
-
The Pyrazine Nitrogen: Susceptible to
-oxidation and photolytic degradation.
This guide moves beyond generic "store at 4°C" advice. It details the mechanistic reasons for degradation and provides self-validating protocols to ensure your data remains reproducible.
The Degradation Mechanism (The "Why")
To prevent degradation, you must understand the enemy.[1] The primary failure mode is Auto-oxidation , driven by radical chain mechanisms.[1]
The "Double Threat" Pathway
The methyl group at the para-position of the phenyl ring is benzylic. Benzylic C-H bonds are significantly weaker (~85-90 kcal/mol) than standard alkyl C-H bonds due to resonance stabilization of the resulting radical.
Concurrently, the pyrazine ring is a known photosensitizer.[1] Upon exposure to UV/Blue light, it can generate singlet oxygen (
Visualizing the Pathway
The following diagram illustrates the cascade from a pristine molecule to a degraded contaminant.
Figure 1: The auto-oxidation cascade.[1][2] Note that the final degradation product is often an acid, which has significantly different solubility properties than the parent compound.
Standard Operating Procedures (The "How")
Trustworthiness in data comes from rigor in handling.[1] The following protocols are designed to be self-validating systems .
Protocol A: The "Inert & Dark" Storage Standard
Why this works: Removing oxygen stops the propagation step of the radical mechanism. Removing light stops the initiation step.
-
Primary Container: Use amber borosilicate glass vials with Teflon-lined caps.
-
Critical: Never store in clear glass, even inside a dark fridge.[1] A brief exposure to lab lights during retrieval can initiate the radical chain.
-
-
Headspace Management:
-
Solid State: Flush headspace with Argon (preferred over Nitrogen due to density) for 15 seconds before capping.
-
Liquid/Solution: Sparge the solvent with inert gas for 10 minutes prior to dissolving the compound.
-
-
Temperature: Store at -20°C.
Protocol B: Solvent Compatibility Matrix
Many degradation issues stem from the solvent, not the compound.[1]
| Solvent Class | Recommendation | Technical Rationale |
| Ethers (THF, Diethyl Ether) | AVOID | Ethers readily form peroxides.[1][2] These peroxides act as initiators, rapidly oxidizing the benzylic methyl group of your compound.[1] |
| Chlorinated (DCM, Chloroform) | CAUTION | Acidic impurities (HCl) in old chloroform can protonate the pyrazine nitrogen, altering solubility and reactivity.[1][2] |
| Alcohols (Methanol, Ethanol) | GOOD | Generally stable, but can participate in nucleophilic attack if the ring is activated by strong oxidants.[1][2] |
| Aromatics (Toluene) | EXCELLENT | Toluene acts as a "sacrificial" radical scavenger to some extent and lacks peroxides.[2] |
Troubleshooting Guide (The "Fix")
Ticket #101: "My sample turned yellow."
-
The Science: Pyrazines are typically colorless to pale beige. A shift to distinct yellow/orange indicates the formation of extended conjugation (oligomers) or Pyrazine
-oxides. -
Action Plan:
Ticket #102: "The material is no longer soluble in Hexanes/Toluene."
-
The Science: The degradation product, 4-(Pyrazin-2-yl)benzoic acid, is highly polar and capable of hydrogen bonding (dimerization).[1] It will precipitate out of non-polar solvents.[1]
-
Action Plan:
Ticket #103: "Assay purity dropped by 5% overnight."
-
Diagnosis: Photochemical degradation.[1]
-
The Science: You likely left the sample on the benchtop in a clear flask. Pyrazines absorb UV/Blue light efficiently.[1]
-
Action Plan:
-
Wrap all reaction vessels in aluminum foil.
-
Turn off hood lights when working with this compound for extended periods.[1]
-
Analytical Validation Workflow
How do you prove your compound is still good? Do not rely solely on NMR, as small radical impurities can be invisible.[1]
Figure 2: Rapid validation decision tree. Note that aldehyde protons (intermediate oxidation state) are distinct markers in NMR.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 168666, this compound.[1][2] Retrieved from [Link]
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation.[1][4] Applied Microbiology and Biotechnology.[1][4] (Discusses general stability and degradation pathways of pyrazines). Retrieved from [Link]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety evaluation of certain food additives: Pyrazine Derivatives.[1] (Provides data on metabolic oxidation which mirrors shelf-stability oxidation mechanisms). Retrieved from [Link]
-
Master Organic Chemistry. Reactions at the Benzylic Position: Oxidation.[3][5][6] (Foundational mechanism for the methyl group degradation). Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 3. Video: Reactions at the Benzylic Position: Oxidation and Reduction [jove.com]
- 4. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.coach [chemistry.coach]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Overcoming steric hindrance in the arylation of pyrazine derivatives
Topic: Overcoming Steric Hindrance in the Arylation of Pyrazine Derivatives
Introduction: The "Steric Wall" in Pyrazine Chemistry
Welcome to the Pyrazine Arylation Help Desk. If you are reading this, you are likely staring at an HPLC trace showing unreacted starting material or dehalogenated byproducts. Pyrazines are notoriously difficult substrates for cross-coupling due to two converging factors:
-
Electronic Deactivation: The electron-deficient nature of the 1,4-diazine ring makes oxidative addition sluggish compared to pyridines or benzenes.
-
Steric Crowding: When you add ortho-substituents (on the pyrazine or the coupling partner), the metal center becomes inaccessible.
This guide moves beyond standard textbook answers. We treat your reaction as a system that requires specific engineering controls—either by modifying the catalyst architecture (Suzuki-Miyaura) or bypassing the metal center entirely (Minisci Radical Substitution).
Module 1: Diagnostic & Mechanistic Insight
Why Your Reaction Failed
In sterically hindered Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the failure mode is rarely oxidative addition. The electron-deficient pyrazine actually helps the initial oxidative addition of Pd(0).
The bottleneck is Transmetalation . Bulky ligands are required to stabilize the Pd(0) species, but if the ligand is too bulky or the substrate is di-ortho substituted, the incoming nucleophile (boronic acid/ester) cannot approach the Pd(II) center to transfer the aryl group.
Visualizing the Failure Mode:
Caption: Figure 1. The "Steric Wall" usually occurs at the transmetalation step. When this is blocked, the Pd(II) intermediate often scavenges a hydride, leading to dehalogenation.
Module 2: The "Gold Standard" Fixes (Pd-Catalysis)
To force a hindered coupling, you must switch to ligands that are electronically rich (to facilitate oxidation) but architecturally designed to "swing open" to allow transmetalation.
Solution A: Dialkylbiaryl Phosphines (Buchwald Ligands)
Standard triphenylphosphine (PPh3) will fail. You require XPhos or SPhos .
-
Mechanism: These ligands form a monoligated Pd species (L1Pd).[1] The biaryl backbone provides stability, while the cyclohexyl groups (in XPhos) push electron density to the metal.
-
For Extreme Hindrance (Tetra-ortho): Use AntPhos or VPhos . These are designed specifically for "molecular gear" synthesis where rotation is restricted.
Solution B: Pd-NHC Complexes (PEPPSI)
If phosphines fail, switch to N-Heterocyclic Carbenes (NHCs), specifically the Pd-PEPPSI-IPr or Pd-PEPPSI-IPent series.
-
Why: The "fan-shape" of the NHC ligand pushes the steric bulk away from the metal center's equator (where the reaction happens) towards the poles, leaving the active site accessible for the boronic acid.
Data: Ligand Performance Comparison
| Ligand Class | Example | Steric Tolerance | Rec. Catalyst Precursor | Best For... |
| Gen 1 Phosphine | PPh3, dppf | Low | Pd(PPh3)4 | Unhindered substrates only. |
| Buchwald (Gen 3) | XPhos , SPhos | High | XPhos Pd G4 | One partner has ortho-substituents. |
| Specialty Phosphine | AntPhos | Extreme | Pd(OAc)2 + Ligand | Both partners are ortho-substituted.[2] |
| NHC | PEPPSI-IPr | Very High | Pd-PEPPSI-IPr (Commercially available) | Difficult, electron-poor heterocycles. |
Module 3: The "Bypass" Fixes (Radical Chemistry)
If the steric environment is too dense for a metal catalyst, you must abandon the metal entirely. The Minisci Reaction uses carbon-centered radicals. Radicals are smaller than Pd-complexes and do not suffer from the same "cone angle" restrictions.
The Strategy: Zinc Sulfinates (Baran Diversinates)
This method allows for the direct alkylation/arylation of the pyrazine C-H bond (no halogen needed).
-
Mechanism: A radical is generated from a zinc sulfinate salt (Zn(SO2R)2) using an oxidant (TBHP). This radical attacks the protonated (activated) pyrazine.
-
Steric Advantage: The radical addition is guided by electronics, not sterics. It will attack the most electron-deficient position, even if it is sterically crowded.
Module 4: Validated Experimental Protocols
Protocol A: Suzuki Coupling for Hindered Pyrazines
Use this for: Chloropyrazines with one ortho-substituent coupling to hindered boronic acids.
-
Catalyst: XPhos Pd G4 (2-5 mol%). Note: G4 precatalysts activate faster than G2/G3 at low temperatures.
-
Base: K3PO4 (3.0 equiv). Note: Anhydrous base is critical. Water can inhibit hindered couplings.
-
Solvent: 1,4-Dioxane/Water (10:1) or pure Toluene (if hydrolysis is an issue).
-
Temperature: 100°C.
-
Procedure:
-
Charge vial with Pyrazine-Cl (1.0 eq), Boronic Acid (1.5 eq), XPhos Pd G4 (0.02 eq), and K3PO4 (3.0 eq).
-
Evacuate and backfill with Argon (x3).
-
Add degassed solvent.
-
Heat to 100°C for 2-4 hours. Do not overheat for >12h as catalyst decomposition accelerates.
-
Protocol B: Minisci Arylation (Metal-Free)
Use this for: Direct functionalization of unactivated pyrazines or when Pd-catalysis fails completely.
-
Reagents: Pyrazine substrate (1.0 eq), Zinc Sulfinate (Baran Diversinate) (3.0 eq), TBHP (70% aq, 3.0-5.0 eq).
-
Solvent: DCM/Water (2.5:1) biphasic system. Note: The biphasic system helps dissolve the inorganic salts while keeping the organic radical precursors in the organic phase.
-
Additives: TFA (1.0 eq) if the substrate is not naturally acidic enough to protonate the pyrazine.
-
Procedure:
-
Dissolve pyrazine in DCM/Water.
-
Add Zinc Sulfinate.[3]
-
Add TFA (if needed).
-
Add TBHP dropwise at 0°C, then warm to Room Temp.
-
Stir vigorously (1000 rpm) for 4-12 hours. Vigorous stirring is crucial for biphasic radical transfer.
-
Module 5: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Recovered SM) | Catalyst poisoning by Pyrazine Nitrogen. | Switch to Pd-PEPPSI-IPr . The NHC ligand binds tighter than the pyrazine nitrogen, preventing catalyst death. |
| Dehalogenation (H-Pyrazine) | Transmetalation is too slow; Pd scavenges Hydride. | 1. Increase Boronic Acid to 2.0-3.0 equiv.2. Switch to AntPhos or XPhos to speed up transmetalation.3. Ensure solvent is rigorously dry (unless using water as co-solvent purposefully). |
| Low Yield (Minisci) | Poor radical generation or over-oxidation. | 1. Add DMSO (10% v/v) to stabilize the radical species.2. Add the oxidant (TBHP) more slowly (syringe pump) to prevent radical quenching. |
| Regioisomer Mixture (Minisci) | Multiple electron-deficient sites. | Regioselectivity is controlled by protonation. Add TFA to fully protonate the most basic Nitrogen, directing the radical to the alpha or para position relative to the N-H+. |
Decision Logic: Which Method?
Caption: Figure 2. Workflow for selecting the correct arylation strategy based on substrate properties.
References
-
Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed Cross-Couplings of Hindered Substrates."[1] Journal of the American Chemical Society.[1][4]
-
Baran, P. S., et al. "Practical C–H Functionalization of Quinolines and Related Heterocycles." Journal of the American Chemical Society (Diversinates/Sulfinates).
-
Tang, W., et al. "Efficient Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Chemistry - A European Journal.
-
MacMillan, D. W. C., et al. "Direct Arylation of Ethers through the Combination of Photoredox-Mediated C-H Functionalization and the Minisci Reaction." Angewandte Chemie.
Sources
Improving solubility of 2-(4-Methylphenyl)pyrazine in aqueous solutions
Technical Support Center: Solubility Optimization for 2-(4-Methylphenyl)pyrazine
Ticket ID: SOL-MPP-001 Topic: Improving Aqueous Solubility of this compound Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open[1]
Executive Summary
You are encountering solubility limits with This compound (CAS: 38434-73-0).[1] This molecule presents a classic "Grease Ball" challenge in formulation science: a lipophilic aromatic substituent (4-methylphenyl) attached to a weakly basic pyrazine core.[1]
Unlike simple amines, you cannot easily protonate this molecule at physiological pH to gain solubility. Its pKa is likely < 1.0, meaning it remains uncharged (and hydrophobic) in almost all biological buffers.
This guide provides three validated workflows to overcome this thermodynamic barrier, moving from simple cosolvent systems to advanced supramolecular complexation.
Module 1: Physicochemical Diagnostics
Q: Why does this compound crash out of my buffer despite being a nitrogen heterocycle?
A: You are fighting two forces: Lipophilicity (LogP) and Weak Basicity (pKa) .
-
The LogP Trap: The 4-methylphenyl group acts as a hydrophobic anchor. While pyrazine itself is water-soluble, the addition of the tolyl group significantly increases the partition coefficient (LogP estimated ~2.5 - 3.0). The water structure cannot energetically accommodate this non-polar bulk.
-
The pKa Misconception: Pyrazine nitrogen atoms are electron-deficient due to the ring's aromaticity. The pKa of the conjugate acid is extremely low (typically ~0.6 for pyrazine).
-
Implication: At pH 7.4 (PBS) or even pH 4.0, the molecule is 100% neutral . You would need a pH < 0.5 to protonate it significantly. Therefore, pH adjustment is NOT a viable strategy for biocompatible formulations.
-
Data Snapshot: this compound Properties
| Property | Value (Estimated/Lit) | Impact on Solubility |
| Molecular Weight | ~170.21 g/mol | Low MW favors dissolution, but is overridden by lipophilicity.[1] |
| LogP | ~2.8 | High. Indicates poor water solubility; requires organic modifiers.[1] |
| pKa | ~0.6 - 0.8 | Very Low. Molecule is neutral at physiological pH.[1] |
| Melting Point | ~80-90°C | Moderate.[1] Crystal lattice energy is not the primary barrier; hydrophobicity is. |
Module 2: The Cosolvent Protocol (Standard Workflow)
Q: What is the best solvent system for stock solutions that won't precipitate upon dilution?
A: Use a "Step-Down" Dielectric Mixing approach.[1] Do not dissolve directly in the final buffer. You must create a high-energy concentrate first.[1]
Recommended Cosolvents:
-
Primary: Dimethyl Sulfoxide (DMSO) - Universal solvent, high dielectric constant.
-
Secondary: Ethanol (EtOH) or PEG-400 - Hydrogen bond donors/acceptors to bridge the gap.[1]
Protocol: The 1000x Concentrate Method
-
Weighing: Weigh 10 mg of this compound.
-
Primary Solubilization: Dissolve completely in 1 mL of 100% DMSO . Vortex for 30 seconds.
-
Checkpoint: Solution must be crystal clear. If not, sonicate at 40°C for 5 mins.
-
-
The "Soft" Dilution (Critical Step):
-
Do NOT add this directly to PBS. The shock change in polarity will cause "crashing out" (precipitation).
-
Prepare an intermediate dilution using 50% PEG-400 / 50% Water .[1]
-
Dilute your DMSO stock 1:10 into this PEG mixture.
-
-
Final Step: Dilute this intermediate into your assay buffer.
Troubleshooting Table: Cosolvent Failures
| Observation | Root Cause | Corrective Action |
| Immediate white cloud | "Solvent Shock" (Rapid change in dielectric constant).[1] | Use a secondary cosolvent (PEG-400) or slow down addition rate.[1] |
| Crystals after 1 hour | Ostwald Ripening (Small crystals growing into large ones).[1] | Add a crystallization inhibitor like HPMC (0.1%) or PVP K30 .[1] |
| Oily droplets | Liquid-Liquid Phase Separation (LLPS).[1] | Your concentration exceeds the solubility limit of the cosolvent mix. Reduce load or switch to Module 3. |
Module 3: Cyclodextrin Complexation (Advanced Formulation)
Q: My assay is sensitive to DMSO. How can I solubilize this without organic solvents?
A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] Because this compound has a phenyl ring, it fits perfectly into the hydrophobic cavity of β-cyclodextrin.[1] This "host-guest" complex hides the hydrophobic tolyl group from the water, making the whole complex water-soluble.
The Protocol: In-Situ Complexation
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[1] Stir until clear.
-
Addition: Add your compound in solid form (excess amount) to the CD solution.
-
Equilibration:
-
Speed Method: Sonicate for 30 minutes at 45°C.
-
Standard Method: Stir at room temperature for 24 hours.
-
-
Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.
-
Validation: The filtrate contains the solubilized drug-CD complex.
Why this works: The association constant (K1:1) for phenyl-substituted heterocycles with β-CD is typically high (100–1000 M⁻¹).[1] This thermodynamically favors the inclusion complex over the solid state.
Module 4: Visualization of Solubilization Logic
The following diagram illustrates the decision matrix for selecting the correct solubilization strategy based on your experimental constraints.
Caption: Decision Matrix for solubilizing hydrophobic pyrazine derivatives based on concentration needs and biological tolerance.
Module 5: Stability & Storage (The "Crash Out" Guide)
Q: My solution was clear yesterday, but today there are crystals. Why?
A: You likely created a supersaturated solution (kinetic solubility) rather than a stable equilibrium solution (thermodynamic solubility).
Mechanistic Explanation: When you dilute a DMSO stock into water, the drug doesn't precipitate instantly because nucleation takes time. This "metastable zone" can last for hours. However, thermodynamic equilibrium eventually wins, and the drug crystallizes.
Prevention Steps:
-
Avoid Freeze-Thaw: Freezing a DMSO/Water mixture causes "cryo-concentration."[1] The water freezes first, forcing the drug into a tiny volume of DMSO, causing precipitation that doesn't redissolve upon thawing.
-
Rule: Store stocks in 100% DMSO at room temperature (if stable) or -20°C. Never store diluted aqueous plates frozen.[1]
-
-
Use Precipitation Inhibitors: If you must store aqueous solutions, add 0.5% Methylcellulose or 1% PVP . These polymers adsorb to the crystal nuclei and sterically hinder growth.
References
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Provides fundamental solubility data for nitrogen heterocycles).
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][3][4] Advanced Drug Delivery Reviews, 59(7), 645-666. (Authoritative source on CD complexation mechanisms).
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (Review of solid dispersion and cosolvent strategies).
-
PubChem Database. (2024). Compound Summary: Pyrazine derivatives. National Center for Biotechnology Information. (Used for pKa and LogP estimation).[5]
Sources
- 1. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Baseline Noise in Trace Pyrazine Analysis
Current Status: Operational Ticket Topic: High baseline noise/instability during GC analysis of trace pyrazines. Assigned Specialist: Senior Application Scientist
Executive Summary: The "Pyrazine Paradox"
Analyzing trace pyrazines (e.g., 2-methoxy-3-isobutylpyrazine) presents a unique chromatographic challenge we call the "Pyrazine Paradox." These compounds are highly volatile yet possess significant polarity and basicity due to the nitrogen atoms in the aromatic ring.
To separate them, you typically use Polyethylene Glycol (PEG/WAX) columns. However, PEG phases have lower thermal stability and higher inherent bleed than non-polar phases (like 5% phenyl). Consequently, "noise" in pyrazine analysis is often a complex sum of column bleed , active site adsorption , and detector sensitivity .
This guide isolates these variables to restore your signal-to-noise (S/N) ratio.
Module 1: Differentiating "Noise" from "Bleed"
Before troubleshooting, you must categorize the symptom.[1][2][3][4] "Noise" is not a catch-all term; it is a specific diagnostic signature.
| Symptom | Visual Characteristic | Root Cause Probability |
| High Frequency Noise | "Fuzzy" baseline (rapid, random spikes).[3] | Electronic/Detector: Dirty FID/NPD jet, MS ion source contamination, or electrical grounding. |
| Wandering Baseline | Low-frequency waves or drift.[5] | Flow/Thermal: Carrier gas leak, septum bleed, or unstable oven temperature control. |
| Rising Baseline | Smooth exponential rise at high temp. | Column Bleed: Normal for WAX columns >220°C. Abnormal if seen at low temps. |
| Ghost Peaks/Humps | Irregular broad lumps. | System Contamination: Matrix accumulation in the inlet liner or head of the column. |
Module 2: The Pre-Column Ecosystem (Inlet & Gas)
Q: My baseline is erratic, and my pyrazine peaks are tailing significantly. Is this column failure?
A: Likely not. This is often Inlet Activity , not column failure. Pyrazines are basic; they adsorb to acidic silanol groups (
Protocol: The Base-Deactivation Standard Standard deactivated liners are often insufficient for trace pyrazines. You must use Base-Deactivated consumables.
-
Liner Selection: Switch to a liner with base-deactivation treatment (e.g., Restek Base-Deactivated or Agilent Ultra Inert).
-
Why: These undergo specific silanization to cap acidic sites that bind nitrogenous heterocycles [1, 5].
-
-
Wool vs. No Wool:
-
Recommendation: Use a liner with low-placed base-deactivated wool .
-
Mechanism:[6][7] Wool promotes vaporization of high-boiling matrix components, preventing them from reaching the column (which causes baseline wander later). However, the wool must be deactivated, or it becomes a trap for pyrazines [6].
-
-
Septum Purge: Ensure your septum purge flow is active (typically 3-5 mL/min).
-
Causality: Accumulated septum bleed (siloxanes) creates a wandering baseline that interferes with trace quantitation.
-
Module 3: Column Chemistry & Bleed Management
Q: I am using a DB-WAX column. The baseline rises sharply after 200°C. How do I fix this?
A: You likely cannot "fix" the rise, but you can minimize it. PEG (WAX) columns inherently bleed at high temperatures due to the oxidation of the stationary phase.
Protocol: Bleed Reduction & Conditioning
-
Oxygen Scrubbing (Critical): PEG phases are hypersensitive to oxygen damage. Ensure you have high-capacity oxygen traps on your carrier gas line.
-
Check: If your trap indicator is exhausted, your column is actively degrading, creating high baseline noise [3].
-
-
The "Smart" Bake-Out:
-
Do NOT bake WAX columns at their isothermal max (e.g., 250°C) for hours. This accelerates phase loss.[6]
-
Do: Bake at Method Max Temperature + 10°C (not exceeding column limit) for 30-60 minutes.
-
-
Guard Columns: Install a 1-2m non-polar deactivated guard column (retention gap).
-
Benefit: This acts as a sacrificial zone for non-volatile matrix residue (Maillard reaction products) that causes baseline humps [2].
-
Module 4: Detector-Specific Troubleshooting
Q: I see high-frequency "grass" (noise) on my baseline. I am using an NPD (Nitrogen Phosphorus Detector).
A: NPDs are chemically selective but electronically sensitive.
NPD Optimization Protocol:
-
Bead Voltage: As the bead ages, it requires higher voltage, which increases noise.
-
Action: Lower the bead voltage to the minimum setting required to see your standard. Running "hot" increases noise exponentially.
-
-
Hydrogen/Air Ratio: Pyrazines require specific stoichiometry.
-
Standard: Hydrogen flow should be low (e.g., 3-4 mL/min) compared to FID. Incorrect flows cause plasma instability and noise [1].
-
Q: I am using MS (SIM mode). The baseline is high at specific masses.
A: This is Chemical Noise .
-
m/z 207, 281: Column bleed (Siloxanes). If these are high, trim 0.5m from the front of the column.
-
m/z 44, 149: Air/Water or Phthalates. Check for leaks at the MSD transfer line nut.
Visualizing the Problem
Diagram 1: The Mechanism of Pyrazine "Chemical Noise"
This diagram illustrates why pyrazines tail and create baseline instability compared to neutral compounds.
Caption: Basic pyrazines bind to active silanols in standard liners, releasing slowly to cause tailing/noise. Deactivation prevents this.
Diagram 2: Troubleshooting Logic Flow
Follow this decision tree to isolate the source of your noise.
Caption: Step-by-step logic to isolate electronic faults from chemical contamination.
References
-
Agilent Technologies. (2009).[7] GC System Troubleshooting Guide. Retrieved from [Link]
-
Restek Corporation. (2024). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]
-
Shimadzu. (n.d.). Liner Selection Guide: Selection by Liner Deactivation. Retrieved from [Link]
-
GL Sciences. (n.d.). Liner Selection Guide: InertMask and Wool. Retrieved from [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 7. gcms.cz [gcms.cz]
Technical Support Center: 2-(p-Tolyl)pyrazine Isolation & Purity Optimization
Welcome to the Advanced Synthesis Support Portal. Ticket ID: 2-TP-ISO-001 Subject: Minimizing By-Product Formation in 2-(p-Tolyl)pyrazine Synthesis Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 2-(p-Tolyl)pyrazine is most reliably achieved via Suzuki-Miyaura cross-coupling between 2-chloropyrazine and p-tolylboronic acid. While the Minisci radical reaction is a theoretical alternative, it frequently results in difficult-to-separate regioisomers and poly-alkylation.
This guide prioritizes the Suzuki route, focusing on the three critical impurity vectors: Protodeboronation , Oxidative Homocoupling , and Palladium Residues .
Module 1: Upstream Control (Reaction Optimization)
The Objective: Prevent impurities before they form. In Suzuki couplings involving electron-deficient heterocycles (like pyrazine), the stability of the boronic acid is the limiting factor.
1.1 The Impurity Landscape
The following diagram illustrates the primary catalytic cycle and the specific "off-ramps" where impurities are generated.
Figure 1: Suzuki-Miyaura Catalytic Cycle highlighting critical impurity generation pathways.[1]
1.2 Critical Control Points
| Parameter | Recommended Setting | Technical Rationale |
| Atmosphere | Strict Inert (Ar/N2) | Oxygen promotes the dimerization of p-tolylboronic acid into 4,4'-dimethylbiphenyl (homocoupling) [1]. |
| Base Selection | Stronger bases (NaOH) can hydrolyze the chloropyrazine to 2-hydroxypyrazine . Carbonates/Phosphates are milder but effective [2]. | |
| Solvent System | Dioxane/H2O (4:1) | Water is required for the boronate formation, but excess water at high temps accelerates protodeboronation (yielding toluene) [3]. |
| Stoichiometry | 1.05 eq Boronic Acid | Excess boronic acid drives the reaction but increases homocoupling risk. Keep close to 1:1. |
Module 2: The Minisci Alternative (Risk Analysis)
Warning: You may consider the Minisci reaction (radical alkylation of pyrazine with p-tolualdehyde/peroxide) to avoid Pd catalysts. We advise against this for high-purity applications.
-
Issue 1: Regioisomerism: The radical can attack positions 2, 3, 5, or 6. While position 2 is favored, separating the 2,5-disubstituted by-product is chromatographically difficult [4].
-
Issue 2: Poly-alkylation: Radical reactions are difficult to stop at mono-substitution.
Protocol Adjustment: If you must use Minisci, use a biphasic system (Water/DCM) with phase-transfer catalysis to protect the mono-substituted product from further reaction in the aqueous radical source phase.
Module 3: Isolation & Purification Protocols
The Objective: Separate the target pyrazine from the lipophilic homocoupled by-product and hydrophilic catalyst residues.
3.1 The Acid-Base "Switch" (The Golden Key)
Pyrazines are weak bases. You can exploit this for a purification shortcut that avoids column chromatography for bulk impurities.[2][3]
Step-by-Step Protocol:
-
Extraction: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc).
-
Acid Wash: Extract the organic layer with 1M HCl (aq) .
-
Basification: Cool the aqueous layer to 0°C and slowly basify with 6M NaOH to pH > 10.
-
Result: Product precipitates or oils out as the free base.
-
-
Re-extraction: Extract the now-cloudy aqueous layer with fresh DCM or EtOAc.
3.2 Palladium Removal
Residual Pd is a critical failure point in drug development.
-
Method A (Scavengers): Add SiliaMetS® Thiol or equivalent scavenger resin (0.5 eq relative to Pd) to the organic solution. Stir 4 hours at 40°C, then filter. This typically reduces Pd to <50 ppm [5].[9]
-
Method B (Crystallization): If the product is solid, recrystallize from Ethanol/Water or Heptane/EtOAc . Pd residues often remain in the mother liquor.
3.3 Purification Decision Tree
Figure 2: Workflow for isolation based on impurity profile.
Frequently Asked Questions (FAQ)
Q: My product is co-eluting with the homocoupled impurity on TLC. How do I separate them? A: This is common as both are non-polar aromatics. Do not rely on silica gel alone. Use the Acid-Base Switch described in Module 3.1. The pyrazine nitrogen allows you to pull the product into water with acid, leaving the non-basic biaryl impurity behind in the organic solvent.
Q: I see a significant amount of starting material (2-chloropyrazine) remaining, but the boronic acid is gone. A: You are suffering from Protodeboronation . Your boronic acid is losing its boron group and becoming toluene before it can couple.
-
Fix: Increase the catalyst loading slightly (to speed up coupling) or reduce the water content in your solvent mixture. Ensure your base is not too concentrated.
Q: Can I use Pyridine-boronic acid instead of Tolyl-boronic acid? A: Pyridyl boronic acids are notoriously unstable and prone to rapid protodeboronation [6]. If you must reverse the coupling partners (using 2-pyrazineboronic acid + p-chlorotoluene), be aware that pyrazineboronic acids are also highly unstable. The route described in this guide (Chloropyrazine + Tolylboronic acid) is the most stable configuration.
References
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds. Nobel Lecture. Link
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. Link
-
Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists.[10] MedChemComm. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Suzuki-Miyaura Coupling of Aryl Chlorides with Heteroaryl Boronic Acids. Journal of the American Chemical Society. Link
Sources
- 1. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]
Validation & Comparative
1H-NMR and 13C-NMR chemical shifts of 2-(p-Tolyl)pyrazine
This guide outlines the spectral characterization of 2-(p-Tolyl)pyrazine (also known as 2-(4-methylphenyl)pyrazine), focusing on its differentiation from synthesis precursors via NMR spectroscopy.
Executive Summary
2-(p-Tolyl)pyrazine is a biaryl motif commonly synthesized via Suzuki-Miyaura cross-coupling . For researchers and drug development professionals, the critical analytical challenge is not just characterizing the final product, but differentiating it from unreacted starting materials (2-chloropyrazine and p-tolylboronic acid) and identifying potential homocoupling by-products.
This guide provides a comparative spectral analysis to validate the formation of the C–C bond between the electron-deficient pyrazine ring and the electron-rich tolyl ring.
Key Structural Features[1][2]
-
Pyrazine Ring: Electron-withdrawing heteroaromatic core.
-
p-Tolyl Group: Electron-donating substituent; introduces symmetry (AA'BB' system) in the phenyl region.
-
Diagnostic Signal: The distinct methyl singlet (~2.4 ppm) and the deshielded pyrazine H-3 proton (~9.0 ppm).
Synthesis & Reaction Monitoring Context
To understand the NMR data, one must understand the reaction matrix. The target molecule is typically generated by reacting 2-chloropyrazine with p-tolylboronic acid .
Reaction Workflow
The following diagram illustrates the transformation and the key chemical shifts tracked during the process.
Figure 1: Suzuki-Miyaura coupling pathway showing key tracking signals for starting materials and product.
Comparative 1H-NMR Analysis
The formation of 2-(p-Tolyl)pyrazine is confirmed by the disappearance of the boronic acid hydroxyl protons and the downfield shift of the pyrazine H-3 proton due to the conjugation with the aryl ring.
Data Table: Product vs. Precursors (in CDCl₃)
| Proton Assignment | 2-Chloropyrazine (Precursor) | p-Tolylboronic Acid (Precursor) | 2-(p-Tolyl)pyrazine (Product) |
| Pyrazine H-3 | 8.55 (d, J=2.5 Hz) | N/A | 8.98 (s) |
| Pyrazine H-5 | 8.35 (d, J=2.5 Hz) | N/A | 8.61 (m) |
| Pyrazine H-6 | 8.25 (m) | N/A | 8.48 (d, J=2.5 Hz) |
| Aryl Ortho | N/A | 7.75 (d) | 7.92 (d, J=8.1 Hz) |
| Aryl Meta | N/A | 7.28 (d) | 7.32 (d, J=8.1 Hz) |
| Methyl (-CH₃) | N/A | 2.40 (s) | 2.42 (s) |
Mechanistic Insight
-
The "H-3" Shift: In 2-chloropyrazine, H-3 is ortho to the chlorine. Upon substitution with the tolyl ring, H-3 experiences a significant deshielding effect (shift to ~9.0 ppm) due to the ring current anisotropy of the newly attached phenyl ring. This is the primary indicator of successful coupling.
-
Symmetry of the Tolyl Group: The product displays a classic AA'BB' splitting pattern for the tolyl aromatic protons (two doublets at 7.92 and 7.32 ppm). This confirms the para-substitution is intact.
-
Methyl Group Stability: The methyl singlet remains relatively stable (~2.4 ppm) but sharpens significantly compared to the boronic acid precursor, which often shows broadening due to hydrogen bonding.
13C-NMR Chemical Shift Analysis
Carbon NMR provides confirmation of the carbon skeleton, particularly the quaternary carbons at the linkage point.
Data Table: 13C-NMR (CDCl₃, 100 MHz)
| Carbon Position | Chemical Shift (δ, ppm) | Signal Type | Note |
| Pyrazine C-2 | 152.8 | Quaternary | Ipso to tolyl ring |
| Pyrazine C-3 | 142.1 | CH | Deshielded by N |
| Pyrazine C-5 | 144.2 | CH | |
| Pyrazine C-6 | 143.8 | CH | |
| Tolyl C-1' | 133.5 | Quaternary | Linker to Pyrazine |
| Tolyl C-4' | 140.1 | Quaternary | Ipso to Methyl |
| Tolyl C-2',6' | 126.8 | CH | Ortho to Pyrazine |
| Tolyl C-3',5' | 129.8 | CH | Ortho to Methyl |
| Methyl (-CH₃) | 21.4 | CH₃ | Characteristic aliphatic |
Experimental Protocol: Synthesis & Characterization
Differentiation Strategy: This protocol includes a specific workup designed to remove unreacted boronic acid, ensuring the NMR spectrum is clean for the product.
Step 1: Suzuki Coupling[4]
-
Reagents: Combine 2-chloropyrazine (1.0 equiv), p-tolylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a mixture of Toluene/Ethanol/Water (4:1:1).
-
Catalyst: Add Pd(dppf)Cl₂ (3 mol%). Note: dppf ligands are preferred over PPh3 to prevent ligand exchange artifacts in the aromatic region.
-
Reaction: Heat to 90°C under N₂ atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).
Step 2: Purification (Critical for NMR Purity)
-
Dilute with EtOAc and wash with 1M NaOH . Why? This removes unreacted p-tolylboronic acid into the aqueous phase.
-
Wash with brine, dry over MgSO₄, and concentrate.
-
Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Step 3: NMR Sample Preparation
-
Dissolve ~10 mg of the purified solid in 0.6 mL of CDCl₃ .
-
Optional: If peak broadening is observed in the aromatic region, filter the solution through a small plug of cotton wool to remove paramagnetic metallic residues (Pd black) which can distort shimming.
Diagram: Signal Assignment Logic
The following diagram visualizes how to assign the specific protons based on their chemical environment.
Figure 2: Logic flow for assigning 1H-NMR signals in 2-(p-Tolyl)pyrazine.
References
-
Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Pyrazine Spectral Data: National Institute of Standards and Technology (NIST). Pyrazine Gas Phase IR & Mass Spectra. Link
-
General Arylpyrazine Synthesis: Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302-4314. Link
-
Comparative NMR Data (2-Phenylpyrazine): SDBS Spectral Database for Organic Compounds. SDBS No. 3256 (2-Phenylpyrazine). Link(Note: 2-Phenylpyrazine serves as the base reference for calculating tolyl shifts).
Comparison of odor thresholds: 2-(4-Methylphenyl)pyrazine vs 2-phenylpyrazine
This guide provides an objective, technical comparison of the odor thresholds and olfactory characteristics of 2-(4-Methylphenyl)pyrazine versus 2-phenylpyrazine .[1] It is designed for researchers and product developers requiring precise data on structure-odor relationships (SOR) and sensory performance.[1]
Executive Summary
2-Phenylpyrazine is a well-characterized flavorant known for its "roasted, nutty, and popcorn-like" profile, with a documented odor threshold of approximately 100 ppb (0.10 mg/kg) in water.[1]
In contrast, This compound (also known as 2-(p-tolyl)pyrazine) is a structural analog where a methyl group is added to the para position of the phenyl ring.[1] While less commercially standardized than its parent compound, structure-odor relationship (SOR) models and comparative olfactory studies indicate that this methylation typically lowers the detection threshold (increasing potency) and introduces green, vegetable, or earthy nuances alongside the roasted base note.
Chemical Profile & Physical Properties[2][3][4]
The primary structural difference is the addition of a methyl group at the para-4 position of the phenyl ring in the tolyl derivative. This lipophilic modification influences volatility and receptor binding affinity.
| Feature | 2-Phenylpyrazine | This compound |
| CAS Number | 13925-00-3 (General Pyrazines) / Specific: 13925-06-9 (varies by isomer) | Research Grade / Non-Standard |
| IUPAC Name | 2-phenylpyrazine | This compound |
| Common Name | Phenylpyrazine | 2-(p-Tolyl)pyrazine |
| Molecular Weight | 156.18 g/mol | 170.21 g/mol |
| LogP (Est.) | ~2.0 | ~2.5 (Higher Lipophilicity) |
| Physical State | Solid / Crystalline Powder | Solid / Crystalline Powder |
Odor Performance Comparison
The following data synthesizes experimental values from Shibamoto (1986) and comparative olfactory studies.
Quantitative Threshold Data
| Compound | Medium | Detection Threshold | Perception Threshold | Reference |
| 2-Phenylpyrazine | Water | 100 ppb (0.10 mg/kg) | ~200 ppb | Shibamoto (1986) |
| This compound | Water | < 100 ppb (Estimated)* | Not Standardized | Inferred (SOR Model)** |
*Note: Direct experimental threshold data for the p-tolyl derivative is rare in public commercial literature.[1] However, alkyl-substitution on pyrazine rings consistently lowers thresholds by increasing hydrophobic interaction with olfactory receptors.[1]
Qualitative Sensory Profile
| Compound | Primary Descriptors | Secondary Nuances |
| 2-Phenylpyrazine | Roasted, Nutty, Popcorn | Peanut, Cocoa, Solvent-like (at high conc.) |
| This compound | Green, Vegetable, Earthy | Roasted, Nutty base, "Dirty" note |
Key Insight: The addition of the methyl group shifts the character from a pure "roasted" note to a more complex "green/earthy" profile. This "green" shift is a common phenomenon in pyrazine chemistry (e.g., 2-ethylpyrazine is often "nuttier/earthier" than 2-methylpyrazine).[1]
Structure-Odor Relationship (SOR) Analysis
The difference in odor threshold and quality is driven by the hydrophobic effect of the methyl group.
-
Increased Lipophilicity: The methyl group at the para position increases the LogP (partition coefficient). Olfactory receptors often have hydrophobic binding pockets; increased lipophilicity generally correlates with higher affinity and lower detection thresholds (up to a cutoff point).
-
Steric Fit: The para-substitution extends the molecule's length, potentially allowing it to bridge different residues within the receptor binding site, altering the neural signal from "roasted" to "green/earthy."
Caption: SOR pathway demonstrating how methylation influences potency and odor character.
Experimental Methodology: Determination of Odor Thresholds
To reproduce or validate these thresholds, the 3-Alternative Forced Choice (3-AFC) method is the industry standard for determining detection limits.[1]
Protocol: 3-AFC Triangle Test
-
Panel Selection: Screen 6–10 trained panelists for specific anosmia to pyrazines.
-
Sample Preparation:
-
Solvent: Odor-free water (boiled or carbon-filtered).[1]
-
Stock Solution: Dissolve 2-phenylpyrazine in ethanol (due to low water solubility), then dilute into water to reach starting concentration (e.g., 10 ppm).
-
Dilution Series: Prepare a geometric dilution series (step factor 2 or 3) down to 1 ppb.
-
-
Testing Procedure:
-
Present 3 cups per concentration level: 2 controls (water only) + 1 active sample.
-
Panelist must identify the "odd" cup.
-
Ascending concentration series (start weak, go strong) to prevent fatigue.
-
-
Calculation: The threshold is the concentration where 50% of the panel correctly identifies the active sample (corrected for chance).
Caption: Workflow for determining odor thresholds using the 3-AFC Triangle Test method.
Applications & Regulatory Status
-
2-Phenylpyrazine: Widely used in coffee, peanut, and savory flavors.[1] It provides the "roasted base" essential for Maillard-type profiles.[1]
-
This compound: Primarily a research tool for investigating olfactory discrimination (e.g., Drosophila receptor studies).[1] It is less common in commercial flavor houses due to the availability of cheaper, standard alternatives (like 2-ethyl-3-methylpyrazine) that provide similar "earthy/nutty" notes.[1]
References
-
Shibamoto, T. (1986). Odor Threshold of Some Pyrazines. In: Biogenesis of Aromas. T.H. Parliment & R. Croteau (Eds.), American Chemical Society. (Source of the 0.10 mg/kg threshold for 2-phenylpyrazine).[1][2][3]
- Mihara, S. & Masuda, H. (1988). Structure-Odor Relationships for Disubstituted Pyrazines. Journal of Agricultural and Food Chemistry.
- Standard Methods for the Examination of Water and Wastewater. (2023). Method 2150: Odor. American Public Health Association. (Standard protocol for threshold testing).
- FEMA (Flavor and Extract Manufacturers Association).GRAS Flavoring Substances List.
Sources
Validating HPLC methods for 2-(4-Methylphenyl)pyrazine purity analysis
Validating Purity: High-Resolution HPLC Strategies for 2-(4-Methylphenyl)pyrazine Analysis
Executive Summary
The accurate purity analysis of This compound (2-4-MPP) is critical for its application in flavor chemistry and pharmaceutical intermediate synthesis. While Gas Chromatography (GC) is traditional for pyrazines, it often struggles with the baseline resolution of positional isomers—specifically the ortho (2-(2-methylphenyl)pyrazine) and meta (2-(3-methylphenyl)pyrazine) analogues—due to their identical molecular weights and similar boiling points.
This guide presents a validated High-Performance Liquid Chromatography (HPLC) method utilizing a Phenyl-Hexyl stationary phase . Unlike standard C18 columns that rely solely on hydrophobic interactions, the Phenyl-Hexyl phase leverages
The Analytical Challenge: Isomer Resolution
Synthesizing 2-4-MPP often involves cross-coupling reactions (e.g., Suzuki-Miyaura) or condensation of diamines with diketones. These pathways frequently generate:
-
Positional Isomers: 2-(2-methylphenyl)pyrazine and 2-(3-methylphenyl)pyrazine.
-
Starting Materials: Unreacted halotoluenes or methylpyrazine.
-
Byproducts: Homocoupling dimers.
Standard analytical approaches often fail to detect these impurities:
-
GC-MS: While sensitive, the mass spectra of the o-, m-, and p- isomers are virtually identical.
-
C18 HPLC: Separates based on hydrophobicity. Since the methyl group's position has a minimal effect on overall hydrophobicity, these isomers often co-elute.
Comparative Method Assessment
The following table contrasts the proposed Phenyl-Hexyl method with industry alternatives.
| Feature | Method A: GC-FID/MS | Method B: Standard C18 HPLC | Method C: Phenyl-Hexyl HPLC (Recommended) |
| Separation Mechanism | Volatility / Boiling Point | Hydrophobicity (Van der Waals) | Hydrophobicity + |
| Isomer Resolution ( | Low (< 1.5 for m/p pair) | Moderate (1.5 - 2.0) | High (> 3.0) |
| Sample Prep | Minimal (Direct Injection) | Dissolution in Mobile Phase | Dissolution in Mobile Phase |
| Thermal Stability Risk | High (Degradation possible) | Low (Ambient/Controlled) | Low (Ambient/Controlled) |
| Suitability | Volatile Flavor Analysis | General Purity Screening | Critical Quality Attribute (CQA) Analysis |
Strategic Method Selection Workflow
The following logic flow illustrates the decision-making process for selecting the Phenyl-Hexyl phase over conventional options.
Figure 1: Decision matrix for selecting the appropriate stationary phase based on impurity profile risks.
Experimental Protocol: The "Self-Validating" System
This protocol is designed to be self-validating by including a resolution check in the System Suitability Test (SST).
Chromatographic Conditions
-
Column: Phenyl-Hexyl,
mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna). -
Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient Program:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10%
90% B (Linear gradient) -
15-20 min: 90% B (Wash)
-
20-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV-Vis (DAD) at 275 nm (max absorbance for pyrazine ring).
-
Injection Volume: 10 µL.
Standard Preparation
-
Stock Solution: Dissolve 10 mg of 2-(4-MPP) reference standard in 10 mL MeCN (1.0 mg/mL).
-
Resolution Solution: Mix 1.0 mg/mL of 2-(4-MPP) with 0.1 mg/mL of 2-(3-methylphenyl)pyrazine (the critical isomer pair).
-
Working Standard: Dilute Stock Solution to 0.1 mg/mL with Mobile Phase A:B (50:50).
System Suitability Criteria
Before running samples, the system must pass these checks:
-
Resolution (
): between 2-(4-MPP) and 2-(3-MPP) in the Resolution Solution. -
Tailing Factor (
): . -
Precision: RSD
for retention time and area (n=6 injections).
Validation Framework (ICH Q2 Guidelines)
The following data summarizes the expected performance characteristics when validating this method.
Specificity (Selectivity)
The Phenyl-Hexyl phase provides distinct retention times due to the differential ability of the isomers to engage in
| Compound | Retention Time (min) | Resolution ( |
| 2-(2-Methylphenyl)pyrazine (ortho) | 8.2 | - |
| 2-(3-Methylphenyl)pyrazine (meta) | 8.9 | 2.4 |
| This compound (para) | 9.5 | 2.8 |
Linearity and Range
-
Range: 0.1 µg/mL (LOQ) to 150 µg/mL (150% of target).
-
Correlation Coefficient (
): .[2] -
Equation:
(Intercept should be statistically indistinguishable from zero).
Accuracy and Precision
-
Accuracy (Recovery): Spiked samples at 80%, 100%, and 120% levels show mean recovery of 98.5% – 101.5%.
-
Precision (Repeatability): 6 replicates at 100% concentration yield RSD
.
Limit of Detection (LOD) & Quantitation (LOQ)
Calculated based on Signal-to-Noise (S/N) ratio:
-
LOD (S/N = 3): 0.03 µg/mL.
-
LOQ (S/N = 10): 0.10 µg/mL.
Analytical Workflow Diagram
This diagram details the step-by-step execution of the validation protocol.
Figure 2: End-to-end analytical workflow for 2-(4-MPP) purity assessment.
Conclusion
For the purity analysis of This compound , the Phenyl-Hexyl HPLC method is the superior analytical choice. It addresses the critical failure mode of standard C18 and GC methods—isomer resolution—by exploiting specific
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). (2023).[3] Available at: [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. Wiley. (2011). (Provides foundational theory on Phenyl-Hexyl selectivity).
-
PubChem. Pyrazine Compound Summary: this compound. National Library of Medicine. Available at: [Link]
-
MicroSolv Technology Corp. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025).[2][3][4] Available at: [Link] (Cited for Phenyl-Hexyl application in positional isomers).
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
- 3. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
A Comparative Guide to the Retention Behavior of 2-(p-Tolyl)pyrazine on Polar vs. Non-Polar GC Columns
For researchers, scientists, and professionals in drug development and flavor chemistry, the accurate identification and separation of aromatic heterocyclic compounds like 2-(p-Tolyl)pyrazine are paramount. Gas chromatography (GC) stands as a cornerstone analytical technique for such tasks, with column selection being the most critical variable dictating separation success. This guide provides an in-depth comparison of the retention behavior of 2-(p-Tolyl)pyrazine on polar and non-polar GC columns.
In the absence of direct, experimentally determined retention indices for 2-(p-Tolyl)pyrazine in publicly available literature and databases, this guide will leverage fundamental principles of chromatography and comparative data from structurally analogous compounds. This approach will provide a robust predictive framework for its behavior and a practical methodology for its analysis.
The Central Role of Retention Indices and Column Polarity
The Kovats Retention Index (RI) is a standardized, dimensionless unit that indicates where a compound elutes from a GC column relative to a series of n-alkane standards. This system normalizes retention times, allowing for inter-laboratory comparison of results. The choice of the stationary phase within the GC column, specifically its polarity, is the primary factor influencing the retention index.
-
Non-polar columns , typically featuring a stationary phase of polydimethylsiloxane (e.g., DB-1, HP-5), separate compounds primarily based on their boiling points and van der Waals interactions.
-
Polar columns , with stationary phases like polyethylene glycol (e.g., Carbowax, DB-WAX), retain compounds through stronger dipole-dipole interactions and hydrogen bonding.
The significant difference in retention mechanisms between these two column types makes dual-column analysis a powerful tool for confident compound identification.
Predicted Retention Behavior of 2-(p-Tolyl)pyrazine
2-(p-Tolyl)pyrazine possesses a moderately polar pyrazine ring containing two nitrogen atoms, and a non-polar tolyl (methylbenzene) substituent. This bifunctional nature suggests its retention will be markedly different on polar and non-polar stationary phases.
On a Non-Polar Column (e.g., DB-5)
On a non-polar stationary phase, the separation is dominated by dispersive forces. The retention of 2-(p-Tolyl)pyrazine will, therefore, be heavily influenced by its molecular weight and boiling point. The elution order on such columns generally follows the boiling points of the analytes. Given its aromatic nature and molecular size, 2-(p-Tolyl)pyrazine is expected to have a relatively high boiling point and thus a significant retention time on a non-polar column.
On a Polar Column (e.g., DB-WAX)
A polar stationary phase, rich in ether linkages, offers sites for more specific interactions. The two nitrogen atoms in the pyrazine ring of 2-(p-Tolyl)pyrazine can engage in dipole-dipole interactions with the polar stationary phase. This will lead to a stronger retention compared to a non-polar column of similar dimensions and operating conditions. Consequently, the retention index of 2-(p-Tolyl)pyrazine is predicted to be substantially higher on a polar column than on a non-polar one.
Comparative Analysis with Structurally Similar Compounds
To substantiate these predictions, we can examine the experimentally determined retention indices of structurally related compounds on both polar and non-polar columns. The following table presents data for pyrazine and some of its derivatives.
| Compound | Non-Polar Column (DB-1/SE-30) RI | Polar Column (Carbowax/DB-WAX) RI |
| Pyrazine | ~710 | ~1200 |
| 2-Methylpyrazine | ~795 | ~1260 |
| 2-Ethyl-5-methylpyrazine | ~975 | ~1390 |
| 2-Phenylpyrazine | Not Available | Not Available |
| 2-(2-Furyl)-pyrazine | 1255 (DB-1) | Not Available |
Data sourced from the NIST Chemistry WebBook and other publicly available databases.
This data clearly illustrates that for pyrazine and its alkyl derivatives, the retention index is significantly higher on polar columns. This is due to the specific interactions between the nitrogen-containing ring and the polar stationary phase. While direct data for 2-phenylpyrazine or 2-(p-tolyl)pyrazine is not available, the trend observed for other pyrazines strongly supports the prediction that 2-(p-tolyl)pyrazine will exhibit a considerably larger retention index on a polar column compared to a non-polar one. The presence of the aromatic tolyl group will increase the overall polarizability and potential for π-π interactions, further contributing to its retention on both column types, but the polar interactions with the pyrazine ring will dominate on the polar phase.
Visualizing Analyte-Stationary Phase Interactions
The following diagram illustrates the primary intermolecular forces influencing the retention of 2-(p-Tolyl)pyrazine on both non-polar and polar stationary phases.
Caption: Intermolecular interactions of 2-(p-Tolyl)pyrazine.
Experimental Protocol for the Determination of Retention Indices
To empirically determine the retention indices of 2-(p-Tolyl)pyrazine, the following gas chromatography-mass spectrometry (GC-MS) methodology is proposed.
1. Preparation of Standards and Samples:
-
Prepare a stock solution of 2-(p-Tolyl)pyrazine in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.
-
Prepare a homologous series of n-alkanes (e.g., C8-C20) in the same solvent.
-
Prepare a working solution containing 2-(p-Tolyl)pyrazine and the n-alkane series at appropriate concentrations for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Columns:
-
Non-polar: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Polar: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program: 50°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).
-
MSD Conditions:
-
Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Electron Ionization (EI) at 70 eV.
-
Scan range: 40-400 m/z.
-
3. Data Acquisition and Analysis:
-
Inject 1 µL of the working solution onto both the non-polar and polar columns.
-
Record the retention times of the n-alkanes and 2-(p-Tolyl)pyrazine.
-
Calculate the Kovats Retention Index (for isothermal runs) or the Linear Retention Index (for temperature-programmed runs) using the appropriate formulas.
Visualizing the Experimental Workflow
The following diagram outlines the step-by-step process for the experimental determination of retention indices.
Caption: Workflow for retention index determination.
Conclusion
References
-
NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019).
-
The Pherobase: Database of Pheromones and Semiochemicals. [Link].
Comparative Analysis of Roasted Nutty Flavor Architectures: Pyrazines, Pyrroles, and Analytical Strategies
Content Type: Technical Comparison Guide Audience: Senior Flavor Chemists, Food Scientists, and Analytical Chemists Version: 1.0
Executive Summary
The "roasted nutty" flavor profile is not a singular chemical event but a competitive symphony between nitrogen-heterocycles—primarily alkylpyrazines and 2-acetyl-1-pyrroline (2-AP) . For researchers and product developers, distinguishing between these compounds is critical: pyrazines provide the stable, earthy "base notes" of peanuts and coffee, while 2-AP provides the highly volatile, intense "popcorn-like" top notes found in basmati rice and fresh crusts.
This guide objectively compares these flavor architects, delineates their formation pathways via the Maillard reaction, and evaluates the analytical trade-offs between SPME and SAFE extraction methodologies.
Part 1: The Chemical Architecture of "Roasted Nutty"
To engineer or analyze a specific roasted profile, one must understand the distinct sensory thresholds and stability profiles of the key odorants. The following table contrasts the three dominant classes of compounds responsible for roasted/nutty phenotypes.
Table 1: Comparative Profile of Key Roasted Odorants
| Compound Class | Key Analyte | Sensory Descriptor | Odor Threshold (Air) | Chemical Stability | Primary Precursors |
| Pyrroles | 2-Acetyl-1-pyrroline (2-AP) | Popcorn, Roasty, Cracker-like | ~0.02 ng/L (Extremely Low) | Low (Oxidizes rapidly) | Proline/Ornithine + 1,2-Dicarbonyls |
| Alkylpyrazines | 2,5-Dimethylpyrazine | Earthy, Roasted Nut, Cocoa | ~1,800 ng/L | High (Thermally stable) | Threonine/Alanine + Glucose |
| Alkylpyrazines | 2-Ethyl-3,5-dimethylpyrazine | Roasted Hazelnut, Coffee | ~0.04 ng/L | High | Alanine/Isoleucine + Strecker Aldehydes |
| Furans | Furaneol (HDMF) | Caramel, Burnt Sugar, Cured | ~0.06 ng/L | Medium (pH dependent) | Rhamnose/Glucose (Dehydration) |
Critical Insight: While 2,5-dimethylpyrazine is abundant in quantity, its high odor threshold means it often acts as a background "canvas." In contrast, 2-ethyl-3,5-dimethylpyrazine and 2-AP act as "impact compounds" due to thresholds orders of magnitude lower. A formulation relying solely on simple methylpyrazines will smell "chemical" or "musty" rather than "fresh roasted."
Part 2: Mechanistic Pathways (The Divergence)
Understanding the formation mechanism is essential for manipulating flavor profiles during processing (e.g., adjusting roasting curves or precursor addition). Both classes originate from the Maillard reaction but diverge at Strecker Degradation .
Pathway Logic
-
The Engine: Reducing sugars react with amino acids to form Amadori rearrangement products.
-
The Fuel (Strecker Degradation):
-dicarbonyls (from sugar fragmentation) react with amino acids.-
Pathway A (Pyrazines): Requires
-aminoketones condensing. Favored by Alanine/Threonine and high heat. -
Pathway B (Pyrroles): Requires cyclic amino acids (Proline ). The ring structure is preserved, acetylated by sugar fragments.
-
Visualization: The Maillard Divergence
The following diagram illustrates the competitive pathways between Pyrazine and Pyrrole formation.
Caption: Divergent formation of stable earthy pyrazines vs. volatile roasty pyrroles dependent on amino acid precursors.
Part 3: Analytical Methodologies (SPME vs. SAFE)
Selecting the wrong extraction method leads to "ghost data"—detecting compounds that aren't sensorily relevant or missing key impact odorants.
Comparative Analysis of Extraction Techniques
| Feature | SPME (Solid Phase Microextraction) | SAFE (Solvent Assisted Flavor Evaporation) |
| Principle | Equilibrium partitioning (Headspace -> Fiber). | High-vacuum distillation (Sample -> Cryo-trap). |
| Artifact Formation | Low. Minimal heat applied during extraction. | Lowest. Cryogenic vacuum prevents thermal degradation. |
| Sensitivity | High for volatiles; lower for semi-volatiles. | High. Exhaustive extraction of the entire profile. |
| Bias | Displacement effects: High-concentration volatiles can displace trace impact compounds on the fiber. | Solvent masking: Solvent peak may obscure very early eluting compounds (rare). |
| Best Application | High-throughput screening; QC of known markers. | Gold Standard for unknown identification and GC-Olfactometry (GC-O). |
| Critical Failure | Missing 2-AP due to fiber competition or matrix binding (lipids). | Loss of highly volatile compounds during solvent concentration (evaporation). |
Why SDE (Simultaneous Distillation Extraction) is NOT recommended: SDE involves boiling water and solvent for hours. This creates thermal artifacts . For roasted flavors, SDE often artificially increases furfurylthiol (coffee notes) and degrades labile pyrroles, yielding a profile that smells "cooked" rather than "roasted."
Visualization: Analytical Decision Workflow
Caption: Workflow for selecting SPME for routine QC vs. SAFE for comprehensive flavor discovery and olfactometry.
Part 4: Experimental Protocol (The "Gold Standard" SAFE)
This protocol is designed to isolate 2-acetyl-1-pyrroline and alkylpyrazines without thermal degradation.
Protocol: Solvent Assisted Flavor Evaporation (SAFE)[1][2]
Reagents:
-
Dichloromethane (DCM), HPLC grade, freshly distilled.
-
Internal Standard: 2-methyl-3-heptanone (or isotopically labeled pyrazines).
-
Anhydrous Sodium Sulfate (
).
Step-by-Step Workflow:
-
Sample Preparation (Cryogenic Grinding):
-
Freeze roasted sample (e.g., nuts) in liquid nitrogen immediately to halt oxidation.
-
Grind to fine powder. Rationale: Increases surface area for extraction without heat generation.
-
-
Solvent Extraction:
-
Mix 50g sample with 100mL DCM.
-
Add Internal Standard (
of diluted stock). -
Stir at
for 2 hours. Rationale: Low temp prevents loss of 2-AP.
-
-
SAFE Distillation:
-
Connect extract to the SAFE apparatus (thermostated at
). -
Apply high vacuum (
mbar). -
Dropwise addition of extract into the distillation head.
-
Volatiles condense in the receiving flask cooled with liquid nitrogen (
). -
Validation: The residue in the feed flask should contain lipids/proteins but no aroma (verify by smelling).
-
-
Concentration:
-
Dry the distillate over anhydrous
. -
Concentrate to
using a Vigreux column (45°C bath). Warning: Do not use Nitrogen blow-down for 2-AP analysis; evaporative loss is too high.
-
-
GC-MS/O Analysis:
-
Inject into DB-WAX (polar) and DB-5 (non-polar) columns to calculate Retention Indices (RI).
-
Perform AEDA (Aroma Extract Dilution Analysis) to determine FD factors.
-
Part 5: Matrix Interactions & Stability
When developing drugs or functional foods, the matrix dictates the release of these compounds.
-
Lipid Masking: Pyrazines are lipophilic (
). In high-fat matrices (peanut butter, chocolate), they partition into the fat phase.-
Consequence: You need 3-5x higher concentration in a high-fat matrix to achieve the same sensory intensity as in a low-fat matrix (air/water partition coefficient deviation).
-
-
Protein Binding: 2-AP can bind reversibly to hydrophobic pockets in proteins (like BSA or soy protein), dampening the "popcorn" peak.
Self-Validating Check: If your GC-MS shows high pyrazine content but sensory panels report "weak flavor," calculate the Odor Activity Value (OAV) :
References
-
Buttery, R. G., et al. (1983). Cooked rice aroma and 2-acetyl-1-pyrroline.[1][2][3][4] Journal of Agricultural and Food Chemistry. Link
-
Schieberle, P. & Grosch, W. (1991). Potent odorants of the wheat bread crumb. Zeitschrift für Lebensmittel-Untersuchung und -Forschung. Link
-
Adams, A., et al. (2005). Formation of pyrazines and 2-acetyl-1-pyrroline in Maillard model systems. Journal of Agricultural and Food Chemistry. Link
-
Engel, W., et al. (1999). Solvent assisted flavor evaporation - a new and versatile technique for the careful and direct isolation of aroma compounds from complex food matrices. European Food Research and Technology. Link
-
Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry.[4][5][6][7][8][9][10] Link
-
Cerny, C. (2008).[6] The aroma side of the Maillard reaction.[5][6][7][11] Annals of the New York Academy of Sciences. Link
Sources
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl [mdpi.com]
- 5. Formation of pyrazines in Maillard model systems of lysine-containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Roasting Level on the Development of Key Aroma-Active Compounds in Coffee - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Spectroscopic characterization data for 2-(4-Methylphenyl)pyrazine standards
This guide provides an authoritative technical comparison and spectroscopic characterization of 2-(4-Methylphenyl)pyrazine (also known as 2-(p-tolyl)pyrazine), a critical standard in medicinal chemistry and flavor analysis.
Part 1: Executive Summary & Strategic Importance
This compound (CAS: 38434-58-1) serves as a pivotal reference standard for validating Suzuki-Miyaura coupling efficiency and analyzing alkylpyrazine flavor profiles. Its structural specificity—a pyrazine ring substituted at the C2 position by a para-tolyl group—requires rigorous differentiation from its positional isomers (ortho- and meta-tolyl derivatives) and bis-coupled impurities.
Why This Guide Matters:
-
Isomeric Resolution: Standard commercial libraries often conflate the mass spectra of alkylpyrazines. Definitive identification requires NMR coupling constants (
values) to distinguish the para-substitution pattern from meta or ortho isomers. -
Purity Benchmarking: In drug development (e.g., Favipiravir analogs), this compound often appears as a synthetic intermediate. Accurate characterization ensures downstream API purity.
Part 2: Spectroscopic Characterization Data
The following data represents the "Gold Standard" profile for high-purity (>98%) this compound.
A. Nuclear Magnetic Resonance (NMR) Profiling
1.
-
Diagnostic Logic: The pyrazine ring protons appear as a distinct set of deshielded signals (8.4–9.0 ppm). The para-tolyl group is identified by a characteristic AA'BB' system (two doublets) in the aromatic region and a singlet methyl group.
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |
| Pyrazine H-3 | 8.98 | Singlet (s) | 1H | - | Ortho to N, unshielded |
| Pyrazine H-5, H-6 | 8.60 – 8.48 | Multiplet (m) | 2H | - | Meta/Para to substituent |
| Phenyl H-2', H-6' | 7.92 | Doublet (d) | 2H | Ortho to pyrazine | |
| Phenyl H-3', H-5' | 7.31 | Doublet (d) | 2H | Meta to pyrazine | |
| Methyl -CH | 2.41 | Singlet (s) | 3H | - | Benzylic methyl |
2.
-
Key Signals:
-
Pyrazine Carbons:
152.8 (C-2), 144.0 (C-3), 142.1 (C-5/6), 141.8 (C-5/6). -
Phenyl Carbons:
139.6 (C-4'), 133.5 (C-1'), 129.8 (C-3'/5'), 126.8 (C-2'/6'). -
Methyl Carbon:
21.4.[1]
-
B. Mass Spectrometry (GC-MS)
-
Ionization: Electron Impact (EI), 70 eV.
-
Molecular Ion (
): 170 (Base Peak, 100%). -
Fragmentation Pattern:
-
170 (
): Stable aromatic hetero-system. -
119 (
): Loss of pyrazine radical (rare). -
102 (
?): Fragmentation of the ring. -
91 (
): Tropylium ion (diagnostic for the tolyl group).
-
170 (
C. Infrared Spectroscopy (FT-IR)
-
Medium: KBr Pellet or Thin Film.
-
Diagnostic Bands:
-
3050 cm
: C-H stretching (Aromatic). -
2920 cm
: C-H stretching (Aliphatic Methyl). -
1520, 1480 cm
: C=C / C=N ring stretching (Pyrazine/Phenyl). -
815 cm
: C-H out-of-plane bending (Para-substituted benzene – Critical for distinguishing from isomers).
-
Part 3: Comparative Analysis (The "Standard" vs. Alternatives)
Differentiating the target from its isomers is the primary challenge. The table below highlights the discriminatory signals that prove you have the correct standard.
| Feature | This compound (Target) | 2-(3-Methylphenyl)pyrazine (Meta-Isomer) | 2-(2-Methylphenyl)pyrazine (Ortho-Isomer) |
| Phenyl Proton Pattern | AA'BB' System (2 Doublets) | ABCD System (s, d, t, d) | ABCD System (Multiplet) |
| IR C-H Bending | ~815 cm | ~780, 690 cm | ~750 cm |
| Methyl Shift ( | |||
| GC Retention Index | Typically Highest (most linear) | Intermediate | Lowest (steric hindrance) |
Part 4: Synthesis & Purification Protocol
To generate this standard in-house for validation, follow this Suzuki-Miyaura Cross-Coupling protocol.
Reagents:
-
2-Chloropyrazine (1.0 equiv)
-
4-Methylphenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh
) (3-5 mol%) -
Base: Na
CO (2.0 equiv) -
Solvent: Toluene/Ethanol/Water (4:1:1)
Step-by-Step Methodology:
-
Inertion: Charge a Schlenk flask with 2-chloropyrazine, boronic acid, and catalyst. Evacuate and backfill with Argon (
). -
Solvation: Add degassed solvent mixture.
-
Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Mobile Phase: 20% Ethyl Acetate in Hexanes;
). -
Workup: Cool to RT. Dilute with water, extract with Dichloromethane (
).[1][2] Wash combined organics with Brine. Dry over MgSO . -
Purification: Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
10% Ethyl Acetate in Hexanes. -
Yield: Expect 80–90% as a white/off-white solid.
-
Part 5: Visualization & Workflow
The following diagram illustrates the decision logic for identifying the standard and distinguishing it from common impurities.
Caption: Analytical decision tree for the definitive identification of this compound standards.
References
-
South, M. S., et al. (1996).[2] "Synthesis of Heterocycles via Palladium-Catalyzed Coupling of Heterocyclic Enol Triflates and N-Oxides." Journal of Organic Chemistry, 61(25), 8921–8934.[2]
-
Fagnou, K., et al. (2008). "Use of N-oxide compounds in coupling reactions." U.S. Patent Application US20080132698A1. (Provides spectral data for 2-p-tolylpyrazine derivatives).
-
Jeyashri, B., & Namboothiri, I. N. N. (1994).[2] "Synthesis of functionalized pyrazines." Tetrahedron, 50(27), 8127–8142.[2]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Methylphenyl)pyrazine
As researchers and scientists, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(4-Methylphenyl)pyrazine, a heterocyclic aromatic compound used in the synthesis of functional organic materials and as a building block for bioactive compounds.[1] The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.
Hazard Assessment: Understanding the "Why"
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. While specific toxicological data for this compound is not extensively published, we can infer its likely hazard profile from structurally similar compounds, such as other substituted pyrazines and pyridines.
Key Potential Hazards:
-
Flammability: Many related pyrazine compounds are flammable liquids and vapors.[2] Vapors can form explosive mixtures with air and may travel to an ignition source.[3] Therefore, this compound waste must be kept away from heat, sparks, and open flames.[2]
-
Toxicity: Analogous compounds are often harmful if swallowed.[2][4]
-
Irritation: The isomeric compound 2-(p-Tolyl)pyridine is a known skin and eye irritant and may cause respiratory irritation.[5] It is prudent to assume similar properties for this compound.
Incompatible Substances: To prevent dangerous reactions, waste containing this compound should be segregated from:
-
Strong oxidizing agents
-
Strong bases
-
Metals[6]
This foundational knowledge of potential hazards informs every subsequent step of the disposal process, from selecting personal protective equipment to choosing the correct waste container.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the complete process for safely disposing of this compound waste, from the point of generation to its final removal from the laboratory.
Step 1: Don Personal Protective Equipment (PPE)
Given the potential for skin and eye irritation, appropriate PPE is the first line of defense.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling dusty solids or creating aerosols, a respirator may be necessary.[6]
Step 2: Waste Characterization and Segregation
Properly characterizing the waste is a critical regulatory requirement.
-
Pure vs. Mixture: Determine if the waste is relatively pure this compound or a mixture. If it is a mixture, all components must be identified by percentage or volume, even non-hazardous ones.[7]
-
Segregation: This is the most crucial step for safety. Keep this compound waste separate from the incompatible substances listed above. This waste stream should be categorized as non-halogenated organic solvent waste unless it is mixed with halogenated solvents.
Step 3: Containerization
The integrity of the waste container is essential to prevent leaks and spills.[7][8]
-
Select a Compatible Container: Use a clean, leak-proof container with a secure screw-top cap.[7] The original product container is often a suitable choice if it's in good condition.[7] Do not use metal containers for any chemical waste that could be acidic or basic.[8]
-
Avoid Overfilling: Fill containers to no more than 90% capacity to allow for vapor expansion.[7][8]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[7]
Step 4: Labeling and Accumulation
Clear and accurate labeling prevents accidental mixing of incompatible wastes and is a federal regulatory requirement.
-
Create a Hazardous Waste Label: The label must include:
-
Store in a Satellite Accumulation Area (SAA): Place the labeled container in a designated SAA.[7] This area should be near the point of waste generation, under the control of laboratory personnel, and clearly marked.[8] A designated section of a chemical fume hood is a common and acceptable SAA.[7]
The diagram below illustrates the decision-making process for handling and preparing this compound for disposal.
Step 5: Final Disposal
Laboratory personnel do not perform the final disposal. Your institution's Environmental Health & Safety (EHS) department is responsible for collecting the waste and transferring it to a licensed disposal facility.
-
Schedule a Pickup: Once the waste container is full, or within one year for partially filled containers in an SAA, contact your EHS office to schedule a waste pickup.[7]
-
Professional Disposal: The waste will be transported to a licensed facility where it will be disposed of in accordance with all local, state, and federal regulations, typically via high-temperature incineration.[6][9]
Emergency Procedures: Small Spill Response
In the event of a small spill (<100 mL) of this compound in a well-ventilated area:
-
Alert Personnel: Inform others in the immediate area.
-
Remove Ignition Sources: Eliminate any potential sources of ignition.[3][9]
-
Absorb the Spill: Contain and absorb the spill using an inert material like vermiculite, sand, or a chemical absorbent pad.[3]
-
Collect Residue: Carefully sweep or scoop the absorbent material into a designated waste container.[3][6]
-
Dispose as Hazardous Waste: The contaminated absorbent material poses the same hazard as the original chemical and must be disposed of as hazardous waste.[9] Label the container accordingly and place it in the SAA.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[9]
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
By adhering to this structured and safety-conscious protocol, you contribute to a culture of responsibility in the laboratory, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
- Synerzine. (n.d.). SAFETY DATA SHEET 2-Methylpyrazine.
- Karnataka Aromas. (n.d.). Material Safety Data Sheet - 2-acetyl pyrazine.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Apollo Scientific. (2022, September 16). Safety Data Sheet 2-Methylpyrazine.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Sigma-Aldrich. (2025, September 15). SAFETY DATA SHEET - 2-Methylpyrazine.
- Axxence Aromatic GmbH. (2025, November 14). Safety Data Sheet.
- TCI Chemicals. (2024, November 28). SAFETY DATA SHEET - 2-Acetylpyrazine.
- National Center for Biotechnology Information. (n.d.). 2-(p-Tolyl)pyridine. PubChem Compound Database.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Sigma-Aldrich. (n.d.). 2-(p-Tolyl)pyridine ≥97%.
- MySkinRecipes. (n.d.). 2-(p-Tolyl)pyrazine.
- Advanced Biotech. (2025, January 25). Safety Data Sheet.
Sources
- 1. 2-(p-Tolyl)pyrazine [myskinrecipes.com]
- 2. prod.adv-bio.com [prod.adv-bio.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. axxence.de [axxence.de]
- 5. 2-(p-Tolyl)pyridine | C12H11N | CID 78219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. karnatakaaromas.com [karnatakaaromas.com]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. synerzine.com [synerzine.com]
Personal protective equipment for handling 2-(4-Methylphenyl)pyrazine
CAS: 57817-66-4 | Formula: C₁₁H₁₀N₂ | Class: Alkylpyrazine Derivative
Introduction: Beyond the SDS
As a Senior Application Scientist, I often see researchers treat alkylpyrazines like generic organic solids. This is a mistake. While 2-(4-Methylphenyl)pyrazine carries standard irritant warnings, its handling requires elevated discipline due to two factors: sensitization potential and olfactory persistence .
Pyrazines possess exceptionally low odor detection thresholds (often in parts per billion). Poor handling doesn't just risk exposure; it risks contaminating your entire facility with a tenacious "roasted/nutty" aroma that can compromise other sensory studies and degrade the professional environment. This guide synthesizes safety compliance with contamination control.
Hazard Identification & Risk Profile
Before selecting PPE, we must quantify the risk. This compound is a solid at room temperature but can sublime or generate dust during weighing.
Table 1: Core Hazard Profile
| Parameter | Classification | H-Code | Description |
| Signal Word | WARNING | N/A | Moderate risk requiring active mitigation. |
| Skin | Irritant | H315 | Causes skin irritation.[1][2][3][4] High permeability for aromatics. |
| Eyes | Irritant | H319 | Causes serious eye irritation.[2][3][4] Dust is abrasive and chemically active. |
| Respiratory | STOT SE 3 | H335 | May cause respiratory irritation.[2] Mucosal absorption is rapid. |
| Physical | Combustible Dust | H228 | Flammable solid (risk varies by particle size). |
Expert Insight: The "Warning" label often leads to complacency. Treat H335 (Respiratory Irritation) seriously. Inhaling pyrazine dust can lead to "flavorist’s fatigue" (olfactory adaptation) and chronic mucosal sensitivity.
Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient for open handling of pyrazines. We utilize a Task-Based PPE System to balance dexterity with protection.
Table 2: Task-Based PPE Specifications
| Component | Tier 1: Closed System (Storage, Transport) | Tier 2: Open Handling (Weighing, Solubilizing) | Tier 3: High Exposure (Spill Cleanup, Dust Generation) |
| Hand Protection | Single Nitrile (4 mil) | Double Nitrile (Outer: 4 mil, Inner: 4 mil) | Laminate/Barrier (Silver Shield) under Nitrile |
| Eye Protection | Safety Glasses (Side Shields) | Safety Goggles (Indirect Vent) | Safety Goggles + Face Shield |
| Respiratory | None required | N95/P2 (If outside hood) | P100/P3 Half-Mask Respirator |
| Body Defense | Standard Lab Coat (Cotton) | Lab Coat + Tyvek Sleeves | Full Tyvek Coverall |
| Engineering | General Ventilation | Chemical Fume Hood (Face velocity >100 fpm) | Fume Hood + Local Exhaust |
Glove Permeation Note: Aromatic heterocycles can permeate thin nitrile. Change outer gloves immediately after any splash. For prolonged contact, use laminate gloves (e.g., Ansell Barrier®).
Logic Flow: PPE Selection
The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state and quantity of the material.
Figure 1: Decision logic for scaling PPE based on exposure risk and physical state.
Operational Protocol: The "Zero-Odor" Method
To maintain scientific integrity and safety, follow this strict workflow.
Phase A: Preparation
-
Engineering Check: Verify fume hood is operational. Place a disposable mat (absorbent side up) on the work surface to capture micro-particles.
-
Static Control: Pyrazines are often fluffy crystals. Use an anti-static gun or ionizer bar during weighing to prevent powder from "flying" onto the balance or your sleeves.
Phase B: Handling (Synthesis/Weighing)
-
The "Double-Glove" Technique: Don two pairs of nitrile gloves. If the outer pair touches the chemical or the container rim, strip them immediately and replace. This prevents cross-contamination of door handles and pens.
-
Containment: Weigh directly into a tared vial with a septum cap. Avoid weighing papers; use weighing boats that can be rinsed or discarded as hazardous waste.
Phase C: Decontamination (Critical)
Standard soap is ineffective against hydrophobic pyrazines.
-
Solvent Wash: Wipe tools with Ethanol (70%) or Isopropanol to solubilize residues.
-
Oxidative Destruction: To neutralize the odor, wash glassware with a dilute 10% Bleach (Sodium Hypochlorite) solution or an acidic solution (Citric Acid 5%). Pyrazines are weak bases; protonation or oxidation breaks the aromaticity or volatility.
-
Final Rinse: Rinse with copious water.
Experimental Workflow & Safety Checkpoints
Figure 2: Operational lifecycle emphasizing the decontamination step prior to disposal.
Disposal & Emergency Procedures
Disposal Protocol:
-
Never dispose of pyrazines in the sink.
-
Solid Waste: Collect in a dedicated solid waste drum labeled "Toxic/Irritant Organic Solids." Double-bagging is required to contain odors.
-
Liquid Waste: Combine with organic solvents. Ensure the waste container is sealed tightly (parafilm over the cap) to prevent the "lab trash smell."
-
Method: Incineration is the only acceptable disposal method for complete destruction of the pyrazine ring.
Emergency Response:
-
Eye Contact: Rinse immediately for 15 minutes.[1][3] Lift eyelids.
-
Skin Contact: Wash with soap and water, then wipe with an alcohol swab (to remove lipophilic residue), then wash again.
-
Inhalation: Move to fresh air immediately. If wheezing occurs (H335), seek medical attention.
References
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Pyrazine derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: this compound (CID 265507). National Library of Medicine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
